H-D-Asp(OtBu)-OH
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-8(2,3)13-6(10)4-5(9)7(11)12/h5H,4,9H2,1-3H3,(H,11,12)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWMFBYWXMXRPD-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427039 | |
| Record name | H-D-Asp(OtBu)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64960-75-4 | |
| Record name | H-D-Asp(OtBu)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-2-amino-4-(tert-butoxy)-4-oxobutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to H-D-Asp(OtBu)-OH: Structure, Properties, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of H-D-Asp(OtBu)-OH, a key building block in synthetic peptide chemistry. The document details its chemical structure, physicochemical properties, and its critical role in solid-phase peptide synthesis (SPPS), with a focus on practical applications for researchers in drug development and related fields.
Chemical Structure and Identification
This compound is the D-enantiomer of aspartic acid with its side-chain carboxylic acid protected as a tert-butyl ester. This protection strategy is fundamental in preventing the side-chain carboxyl group from participating in unwanted reactions during peptide synthesis.
Chemical Structure:
Synonyms: D-Aspartic acid β-tert-butyl ester, H-D-Asp(O-t-Bu)-OH[1] Molecular Formula: C₈H₁₅NO₄[1] Molecular Weight: 189.21 g/mol [1][2] CAS Number: 64960-75-4[1]
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and use in synthetic protocols.
| Property | Value | Reference |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in water (87.5 mg/mL, requires sonication) | [1] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |
Synthesis and Purification
A specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not readily found in the literature. However, a general approach can be inferred from standard methods for the selective esterification of amino acids. The synthesis would typically involve the selective protection of the β-carboxyl group of D-aspartic acid.
General Synthetic Approach:
The synthesis of this compound would likely proceed through the following conceptual steps:
-
N-terminal Protection: The amino group of D-aspartic acid is first protected with a suitable protecting group (e.g., Boc or Fmoc) to prevent its reaction during the esterification of the carboxyl groups.
-
Side-Chain Esterification: The side-chain carboxyl group is then selectively esterified to form the tert-butyl ester. This can be a challenging step due to the presence of the α-carboxyl group.
-
N-terminal Deprotection: The N-terminal protecting group is subsequently removed to yield the final product, this compound.
Purification:
Purification of the final product would typically be achieved through recrystallization or column chromatography.
Analytical Characterization
The identity and purity of this compound are confirmed using a combination of analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is essential to confirm the enantiomeric purity of this compound.
Typical Protocol:
-
Column: A chiral stationary phase, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin), is often used for the separation of underivatized amino acid enantiomers.[3]
-
Mobile Phase: A common mobile phase system for chiral separation of amino acids is a mixture of water, methanol, and an acidic modifier like formic acid.[3] The exact composition may need to be optimized.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) is typically used.
Thin-Layer Chromatography (TLC)
TLC is a quick and convenient method for monitoring the progress of reactions and assessing the purity of the product.
Typical Protocol:
-
Stationary Phase: Silica gel plates are commonly used.
-
Mobile Phase: A mixture of n-butanol, acetic acid, and water (e.g., in a 4:1:1 ratio) is a standard solvent system for the separation of amino acids.[4]
-
Visualization: As amino acids are typically not UV-active, a staining reagent is required. Ninhydrin is a common choice, which upon heating, reacts with the primary amine of the amino acid to produce a purple-colored spot.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Expected Chemical Shifts):
| Protons | Chemical Shift (ppm) | Multiplicity |
| tert-butyl (9H) | ~1.45 | singlet |
| β-CH₂ (2H) | ~2.80 | multiplet |
| α-CH (1H) | ~3.80 | multiplet |
¹³C NMR (Expected Chemical Shifts):
| Carbon | Chemical Shift (ppm) |
| tert-butyl (CH₃)₃ | ~28 |
| tert-butyl C | ~82 |
| β-CH₂ | ~37 |
| α-CH | ~52 |
| α-COOH | ~173 |
| β-C=O | ~170 |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound. Electrospray ionization (ESI) is a common technique for this purpose. The expected [M+H]⁺ ion would be at m/z 190.1. Fragmentation patterns would likely involve the loss of the tert-butyl group (a loss of 56 Da) and the carboxylic acid group.[6][7]
Role in Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce a D-aspartic acid residue into a peptide sequence. The incorporation of D-amino acids can enhance the proteolytic stability of peptides, making them more suitable for therapeutic applications.
SPPS Workflow
The following diagram illustrates the general workflow for the incorporation of an Fmoc-protected D-Asp(OtBu)-OH residue into a growing peptide chain on a solid support.
Aspartimide Formation: A Critical Side Reaction
A significant challenge when using Asp(OtBu)-containing amino acids in Fmoc-SPPS is the formation of a cyclic aspartimide intermediate. This side reaction is particularly prevalent during the piperidine-mediated Fmoc deprotection steps. The aspartimide can subsequently be hydrolyzed to yield a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, which are often difficult to separate.
Mitigation Strategies:
-
Use of Additives: Adding a weak acid like HOBt to the piperidine deprotection solution can help to suppress aspartimide formation.
-
Modified Deprotection Conditions: Using a less basic deprotection reagent or shorter deprotection times can also reduce the extent of this side reaction.
-
Backbone Protection: For particularly problematic sequences (e.g., Asp-Gly), the use of dipeptide building blocks with backbone protection (e.g., Dmb) can effectively prevent aspartimide formation.
Impurities and Side Products
Besides aspartimide formation, other potential impurities can arise during the synthesis and handling of this compound:
-
Di-tert-butyl aspartate: This can form if both the α- and β-carboxyl groups are esterified.
-
Racemization: While starting with D-aspartic acid, some racemization to the L-isomer can occur under harsh reaction conditions.
-
Unreacted starting materials: Incomplete reactions can leave residual D-aspartic acid or N-protected intermediates.
Careful control of reaction conditions and thorough purification are essential to minimize these impurities.
Conclusion
This compound is a valuable reagent for the synthesis of peptides containing D-aspartic acid, offering enhanced proteolytic stability to the final peptide product. A thorough understanding of its properties, analytical characterization, and potential side reactions during its use in SPPS is crucial for the successful synthesis of high-purity peptides for research and drug development. While a specific, detailed synthesis protocol is not widely published, general methods for amino acid esterification can be adapted. Careful monitoring of purity, particularly enantiomeric purity, is essential for its application in the development of peptide-based therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. H-Asp(OtBu)-OH | Amino Acid for Peptide Synthesis | Baishixing | ETW [etwinternational.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Thin Layer Chromatography (TLC) of Amino Acids â Detailed Guide | BioTech Beacons [biotechbeacon.com]
- 5. researchgate.net [researchgate.net]
- 6. The mass spectrum of tert-butylamine follows shows an intense bas... | Study Prep in Pearson+ [pearson.com]
- 7. Analysis of amino acids as formamidene butyl esters by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of H-D-Asp(OtBu)-OH
This guide provides a comprehensive overview of the common methods for synthesizing and purifying H-D-Asp(OtBu)-OH, a crucial protected amino acid derivative in peptide chemistry and drug development. The information presented is intended for researchers, scientists, and professionals in the field.
Introduction to this compound
This compound, or D-Aspartic acid β-tert-butyl ester, is a derivative of the non-proteinogenic amino acid D-aspartic acid. The tert-butyl (OtBu) group on the side-chain (β) carboxyl function serves as a protecting group, preventing it from participating in unwanted side reactions during peptide synthesis. This protection is stable under a variety of conditions but can be readily removed with acids, such as trifluoroacetic acid (TFA). The unprotected α-amino and α-carboxyl groups are available for peptide bond formation.
Synthesis of this compound
The synthesis of this compound typically starts from D-aspartic acid. The primary challenge is the selective esterification of the β-carboxyl group over the α-carboxyl group. A common and effective method involves the formation of an N-protected intermediate, followed by esterification and subsequent deprotection of the amino group. A widely used protecting group for the amino function is the benzyloxycarbonyl (Cbz or Z) group.
A general workflow for the synthesis is outlined below:
Caption: General workflow for the synthesis of this compound.
A two-step, one-pot synthesis from the corresponding N-Cbz-D-aspartic acid is a common approach.
Step 1: Synthesis of N-Cbz-D-Aspartic Acid
-
D-Aspartic acid is dissolved in an aqueous solution of sodium hydroxide.
-
The solution is cooled in an ice bath, and benzyl chloroformate (Cbz-Cl) is added portion-wise while maintaining the pH between 9 and 10 with the addition of NaOH solution.
-
The reaction mixture is stirred at room temperature for several hours.
-
The aqueous solution is then washed with an organic solvent (e.g., diethyl ether) to remove unreacted Cbz-Cl.
-
The aqueous layer is acidified with hydrochloric acid to precipitate the N-Cbz-D-aspartic acid, which is then collected by filtration, washed with cold water, and dried.
Step 2: Synthesis of N-Cbz-D-Asp(OtBu)-OH
-
N-Cbz-D-aspartic acid is dissolved in a suitable organic solvent (e.g., dioxane or tert-butanol).
-
A catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) is added.
-
The mixture is treated with isobutylene gas under pressure or with a liquid source of isobutylene at a controlled temperature.
-
The reaction is monitored by a suitable technique (e.g., TLC or HPLC) until completion.
-
The reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated to yield crude N-Cbz-D-Asp(OtBu)-OH.
Step 3: Synthesis of this compound
-
N-Cbz-D-Asp(OtBu)-OH is dissolved in a suitable solvent, such as methanol or ethanol.
-
A catalytic amount of palladium on charcoal (Pd/C, typically 10%) is added.
-
The mixture is subjected to hydrogenation (H2 gas) at atmospheric or slightly elevated pressure.
-
The reaction is monitored until the consumption of hydrogen ceases.
-
The catalyst is removed by filtration through a pad of celite.
-
The solvent is removed under reduced pressure to yield the crude this compound.
| Step | Starting Material | Key Reagents | Typical Yield (%) |
| 1 | D-Aspartic Acid | Benzyl chloroformate, NaOH | 85-95 |
| 2 | N-Cbz-D-Aspartic Acid | Isobutylene, H₂SO₄ | 70-85 |
| 3 | N-Cbz-D-Asp(OtBu)-OH | H₂, Pd/C | >95 |
Purification of this compound
Purification of the final product is critical to remove any remaining starting materials, by-products from the synthesis, and residual catalyst. The most common methods are crystallization and column chromatography.
A general workflow for the purification is depicted below:
Caption: General workflow for the purification of this compound.
Crystallization is often the most efficient method for purifying this compound on a large scale.
-
The crude this compound is dissolved in a minimal amount of a hot solvent, such as a mixture of ethanol and water or methanol and diethyl ether.
-
The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath or refrigerator to induce crystallization.
-
The resulting crystals are collected by filtration, washed with a small amount of the cold crystallization solvent, and dried under vacuum.
For smaller scales or when crystallization does not yield a product of sufficient purity, column chromatography is employed.
-
A silica gel slurry is prepared in a non-polar solvent (e.g., hexane) and packed into a chromatography column.
-
The crude product is dissolved in a minimal amount of the mobile phase and loaded onto the column.
-
The product is eluted from the column using a solvent gradient, typically starting with a less polar mixture (e.g., ethyl acetate/hexane) and gradually increasing the polarity (e.g., by adding methanol to the ethyl acetate).
-
Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product.
-
The pure fractions are combined, and the solvent is removed under reduced pressure.
| Method | Solvent System | Typical Recovery (%) | Typical Purity (%) |
| Crystallization | Ethanol/Water | 80-95 | >99 |
| Column Chromatography | Silica Gel, EtOAc/MeOH gradient | 70-85 | >98 |
Quality Control and Analysis
The purity and identity of the final this compound product should be confirmed by a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point Analysis: To compare with the literature value for the pure compound.
This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers should always consult relevant safety data sheets (SDS) for all chemicals used and perform a thorough risk assessment before conducting any of the described procedures.
Solubility Profile of H-D-Asp(OtBu)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of H-D-Asp(OtBu)-OH (D-Aspartic acid 4-tert-butyl ester), a critical building block in peptide synthesis and drug development. Understanding the solubility of this compound in various solvents is paramount for its effective use in synthesis, purification, and formulation processes. This document outlines its solubility characteristics, provides detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Core Executive Summary
This compound is a protected amino acid derivative with a molecular weight of 189.21 g/mol . Its structure, featuring a free carboxylic acid, a primary amine, and a bulky tert-butyl ester protecting group, dictates its solubility profile. Generally, it exhibits good solubility in polar aprotic organic solvents and aqueous solutions, particularly with sonication. Its solubility in non-polar organic solvents is expected to be limited.
Quantitative Solubility Data
While comprehensive quantitative solubility data for this compound across a wide range of solvents is not extensively published, the following table summarizes available data for the target compound and its closely related analogues, Fmoc-Asp(OtBu)-OH and L-Aspartic acid 4-tert-butyl ester. This data provides a strong indication of the expected solubility behavior of this compound.
| Solvent | This compound | Fmoc-Asp(OtBu)-OH | L-Aspartic acid 4-tert-butyl ester |
| Water | 87.5 mg/mL (with ultrasonic)[1] | Slightly soluble[2] | Slightly soluble (with sonication)[3] |
| Dimethyl Sulfoxide (DMSO) | Readily soluble (qualitative) | 200 mg/mL[1] | Readily soluble (qualitative) |
| Dimethylformamide (DMF) | Readily soluble (qualitative) | Soluble (qualitative)[2] | Readily soluble (qualitative) |
| Methanol | Not available | Not available | Slightly soluble[3] |
| Chloroform | Not available | Soluble (qualitative)[2] | Not available |
| Dichloromethane | Not available | Soluble (qualitative)[2] | Not available |
| Ethyl Acetate | Not available | Soluble (qualitative)[2] | Not available |
| Acetone | Not available | Soluble (qualitative)[2] | Not available |
Experimental Protocols
The following are detailed methodologies for determining the solubility of this compound.
Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination
This is a standard method for determining the equilibrium solubility of a compound in a specific solvent.
Materials:
-
This compound
-
Solvent of interest
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Filtration device (e.g., syringe filters, 0.22 µm)
-
Apparatus for concentration analysis (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.
-
After equilibration, allow the samples to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Accurately dilute the filtrate with the appropriate solvent.
-
Determine the concentration of this compound in the diluted filtrate using a validated analytical method (see below).
-
Calculate the solubility in mg/mL or other desired units.
Protocol 2: Gravimetric Method for Solubility Determination
This method is suitable for determining solubility without the need for a specific analytical instrument for concentration measurement.
Materials:
-
This compound
-
Solvent of interest
-
Sealed container
-
Shaker or stirrer
-
Analytical balance
-
Evaporating dish
-
Oven
Procedure:
-
Prepare a saturated solution as described in Protocol 1 (Steps 1-5).
-
Accurately weigh a clean, dry evaporating dish.
-
Carefully transfer a known volume or weight of the clear, saturated filtrate into the pre-weighed evaporating dish.
-
Gently evaporate the solvent from the dish. This can be done on a hot plate at a low temperature or in a fume hood.
-
Once the solvent is evaporated, place the dish in an oven at a temperature below the decomposition point of this compound to ensure all solvent is removed.
-
Cool the dish in a desiccator and weigh it.
-
The difference between the final and initial weight of the dish gives the mass of the dissolved this compound.
-
Calculate the solubility based on the mass of the solute and the volume/mass of the solvent used.
Analytical Methods for Concentration Determination
A. High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific method for determining the concentration of this compound.
-
Column: A reversed-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile with a suitable modifier like trifluoroacetic acid (TFA) or formic acid.
-
Detection: UV detection at a wavelength where the compound absorbs (e.g., around 210-220 nm).
-
Quantification: A calibration curve should be prepared using standard solutions of this compound of known concentrations.
B. UV-Vis Spectrophotometry
For solvents in which this compound exhibits a distinct UV absorbance, this can be a simpler method for concentration determination.
-
Wavelength: Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.
-
Quantification: A Beer-Lambert law calibration curve must be generated by measuring the absorbance of a series of standard solutions of known concentrations.
Visualizations
Caption: Experimental workflow for solubility determination.
References
H-D-Asp(OtBu)-OH stability and storage conditions
An In-depth Technical Guide to the Stability and Storage of H-D-Asp(OtBu)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, a critical building block in peptide synthesis and drug development. Understanding the chemical stability of this amino acid derivative is paramount for ensuring the integrity of research and the quality of therapeutic candidates. This document outlines the known degradation pathways, provides quantitative data on storage conditions, and details experimental protocols for stability assessment.
Chemical Stability and Degradation Pathways
This compound, like other aspartic acid esters, is susceptible to degradation, primarily through two main pathways: hydrolysis of the tert-butyl ester and intramolecular cyclization to form a succinimide intermediate.
1.1. Hydrolysis of the Tert-Butyl Ester:
The tert-butyl ester group is sensitive to acidic conditions and will hydrolyze to yield D-aspartic acid and isobutylene.[1] This reaction is catalyzed by the presence of protons, which increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[1] While relatively stable under neutral and basic conditions, prolonged exposure to strong acids will lead to significant degradation.[1]
1.2. Succinimide Formation:
A more significant degradation pathway, especially under conditions encountered during peptide synthesis, is the formation of a succinimide intermediate. This intramolecular cyclization is catalyzed by both acid and base. The amide nitrogen of a neighboring amino acid or the primary amine of the this compound itself can act as a nucleophile, attacking the side-chain carbonyl carbon. This leads to the formation of a five-membered ring structure, which is prone to hydrolysis, yielding a mixture of α- and β-aspartyl peptides, as well as potential racemization.
A schematic of the primary degradation pathways is presented below.
Recommended Storage Conditions
Proper storage is crucial to maintain the purity and stability of this compound. The following tables summarize the recommended storage conditions for the compound in both solid and solution forms, based on supplier data.
Table 1: Storage Conditions for Solid this compound
| Condition | Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | 36 months | Keep desiccated.[2] |
| Lyophilized Powder | 4°C | 24 months | For shorter-term storage. |
| Room Temperature | Varies | Short-term | Shipping conditions may be at room temperature, but long-term storage is not recommended. |
Table 2: Storage Conditions for this compound in Solution
| Solvent | Temperature | Duration | Notes |
| Aqueous Solution | -20°C | 1 month | Aliquot to avoid multiple freeze-thaw cycles.[2] |
| Organic Solvents (e.g., DMSO, DMF) | -80°C | 6 months | Ensure the solvent is anhydrous to prevent hydrolysis. |
Experimental Protocols for Stability Assessment
To ensure the quality of this compound for research and development, a stability-indicating analytical method should be employed. A typical workflow for a forced degradation study and subsequent analysis is outlined below.
3.1. Forced Degradation Study Protocol:
A forced degradation study is designed to intentionally degrade the sample to identify potential degradation products and validate the stability-indicating nature of the analytical method.[3][4][5]
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M hydrochloric acid. Incubate at 60°C for a specified period (e.g., 24 hours).
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M sodium hydroxide. Keep at room temperature for a specified period (e.g., 8 hours).
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Expose the solid this compound to elevated temperatures (e.g., 80°C) for an extended period (e.g., 7 days).
-
Photolytic Degradation: Expose the solid or a solution of this compound to light as per ICH Q1B guidelines.
3.2. Stability-Indicating HPLC Method:
A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is commonly used for the analysis of amino acid derivatives.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
This method should be able to separate the intact this compound from its potential degradation products, such as D-aspartic acid and the succinimide intermediate. For structural elucidation of the degradation products, mass spectrometry (MS) can be coupled with the HPLC system.
Handling and Safety Precautions
When handling this compound, it is important to follow standard laboratory safety procedures.
-
Personal Protective Equipment: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
By adhering to these guidelines for storage, handling, and stability assessment, researchers, scientists, and drug development professionals can ensure the quality and integrity of this compound in their critical applications.
References
The Tert-Butyl Protecting Group in H-D-Asp(OtBu)-OH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of modern peptide synthesis and drug development. Among these, the tert-butyl (tBu) group plays a pivotal role, particularly in the context of aspartic acid residues. This technical guide provides a comprehensive overview of the tert-butyl protecting group as utilized in H-D-Asp(OtBu)-OH, a key building block in solid-phase peptide synthesis (SPPS). This document will delve into the synthesis, properties, application, and deprotection of this versatile molecule, with a special focus on mitigating common side reactions.
Core Concepts: The Role of the Tert-Butyl Group
In peptide synthesis, the side chain of aspartic acid, with its carboxylic acid functional group, must be protected to prevent unwanted side reactions during peptide chain elongation. The tert-butyl group serves as an acid-labile protecting group for this carboxylic acid, forming a tert-butyl ester. This compound is the D-enantiomer of aspartic acid with its β-carboxylic acid protected in this manner. This protection strategy is a fundamental component of the widely used Fmoc/tBu orthogonal synthesis methodology. The bulky nature of the tert-butyl group also provides steric hindrance, which can influence peptide conformation and minimize certain side reactions.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₅NO₄ | [1] |
| Molecular Weight | 189.21 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| CAS Number | 64960-75-4 | [1] |
| Solubility | Soluble in water (ultrasonication may be required) | [1] |
| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [1] |
Application in Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS)
The Fmoc/tBu strategy is a widely adopted method for SPPS, prized for its mild deprotection conditions for the temporary N-terminal Fmoc group. This compound is a key reagent in this methodology. The tert-butyl ester protecting the side chain of the aspartic acid residue is stable to the basic conditions (typically piperidine in DMF) used to remove the Fmoc group from the N-terminus of the growing peptide chain. This orthogonality is crucial for the stepwise and controlled assembly of the peptide.
The Fmoc/tBu SPPS Cycle
The iterative process of Fmoc/tBu SPPS involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The general workflow for incorporating an this compound residue is as follows:
Deprotection of the Tert-Butyl Group
The final step in SPPS, after the complete assembly of the peptide chain, is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups. For the tert-butyl group, this is achieved under strongly acidic conditions, most commonly with trifluoroacetic acid (TFA).
Experimental Protocols for Deprotection
The choice of the deprotection cocktail is critical and depends on the amino acid composition of the peptide to prevent side reactions caused by the reactive tert-butyl cations generated during cleavage.
Protocol 1: Standard TFA Cleavage
This protocol is suitable for peptides that do not contain sensitive residues like tryptophan, methionine, or cysteine.
-
Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/H₂O (95:5, v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and allow the mixture to react at room temperature for 2-3 hours with occasional swirling.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide. Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Protocol 2: TFA Cleavage with Scavengers
For peptides containing sensitive residues, scavengers are added to the cleavage cocktail to trap the tert-butyl cations and prevent side reactions.
-
Resin Preparation: Wash and dry the peptide-resin as described in Protocol 1.
-
Cleavage Cocktail (Reagent K): Prepare a cleavage cocktail of TFA/phenol/water/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5, v/v/v/v/v).[2]
-
Cleavage Reaction: Perform the cleavage reaction as described in Protocol 1.
-
Peptide Precipitation and Isolation: Follow the steps outlined in Protocol 1.
Comparative Efficacy of Cleavage Cocktails
The efficiency of cleavage and the prevention of side reactions can vary significantly with the composition of the cleavage cocktail.
| Cleavage Cocktail | Target Residues | Efficacy and Remarks | Reference |
| TFA/H₂O (95:5) | Peptides without sensitive residues | Standard, effective for most sequences. | [3] |
| TFA/TIS/H₂O (95:2.5:2.5) | General purpose, including Trp | Triisopropylsilane (TIS) is an effective scavenger. | [4] |
| TFA/EDT/H₂O (95:2.5:2.5) | Cys-containing peptides | EDT prevents disulfide formation and scavenges tBu cations. | |
| Reagent K (TFA/phenol/water/thioanisole/EDT) | Complex peptides with multiple sensitive residues | A robust and widely used cocktail for challenging sequences.[2] | [2] |
| TFA/DCM (1:1) | Acid-sensitive resins | Milder conditions for cleavage from hyper-acid-labile resins. | [3] |
A Critical Side Reaction: Aspartimide Formation
The most significant side reaction associated with aspartic acid residues in Fmoc/tBu SPPS is the formation of a succinimide derivative known as aspartimide. This intramolecular cyclization is base-catalyzed and can occur during the piperidine treatment for Fmoc deprotection. The aspartimide intermediate can then be cleaved by piperidine or water to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, both of which can also be racemized.[5][6]
Mechanism of Aspartimide Formation
The formation of aspartimide is initiated by the deprotonation of the backbone amide nitrogen following the aspartic acid residue. This is particularly problematic when the subsequent amino acid is glycine, serine, or asparagine due to reduced steric hindrance.[5]
Strategies to Minimize Aspartimide Formation
Several strategies have been developed to mitigate the risk of aspartimide formation:
-
Use of Additives in the Deprotection Solution: Adding a weak acid like 1-hydroxybenzotriazole (HOBt) or formic acid to the piperidine deprotection solution can reduce the basicity and suppress aspartimide formation.[7]
-
Reduced Deprotection Times: Minimizing the exposure of the peptide to basic conditions can help reduce the extent of this side reaction.
-
Use of Sterically Hindered Protecting Groups: While the tert-butyl group provides some steric hindrance, alternative, bulkier protecting groups for the aspartic acid side chain have been developed, although they may require harsher cleavage conditions.
-
Backbone Protection: The introduction of a protecting group on the backbone amide nitrogen C-terminal to the aspartic acid residue can effectively prevent the initial deprotonation step. DMB (2,4-dimethoxybenzyl) and Hmb (2-hydroxy-4-methoxybenzyl) protected dipeptides are commercially available for this purpose.[5]
Synthesis of this compound
While this compound is commercially available, an understanding of its synthesis is valuable for process development and custom applications. The selective esterification of the β-carboxylic acid of D-aspartic acid can be achieved through various methods. One effective approach involves the use of a copper complex to protect the α-amino and α-carboxylic acid groups, allowing for the selective esterification of the β-carboxylic acid.
Experimental Protocol for Synthesis
Step 1: Formation of the Copper(II) Complex of D-Aspartic Acid
-
Dissolve D-aspartic acid in water.
-
Add an aqueous solution of copper(II) sulfate and adjust the pH to approximately 5 with a suitable base (e.g., sodium carbonate).
-
The blue copper complex of D-aspartic acid will precipitate.
-
Isolate the complex by filtration, wash with water and ethanol, and dry under vacuum.
Step 2: Tert-Butylation of the Copper Complex
-
Suspend the dried copper complex in a suitable solvent (e.g., dioxane or a mixture of DMF and DCM).
-
Add a tert-butylating agent, such as isobutylene, in the presence of a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) at low temperature.
-
Allow the reaction to proceed until the desired degree of esterification is achieved, monitoring by a suitable analytical method (e.g., TLC or HPLC).
Step 3: Decomposition of the Copper Complex and Isolation of this compound
-
Decompose the copper complex by treating the reaction mixture with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) or by bubbling hydrogen sulfide gas through the solution to precipitate copper sulfide.
-
Filter to remove the copper salt or complex.
-
Adjust the pH of the filtrate to the isoelectric point of this compound to induce precipitation.
-
Isolate the product by filtration, wash with cold water, and dry under vacuum.
-
Recrystallization from a suitable solvent system (e.g., water/ethanol) can be performed for further purification.
Conclusion
The tert-butyl protecting group in this compound is an indispensable tool in modern peptide synthesis, enabling the efficient and controlled assembly of complex peptide chains. A thorough understanding of its properties, its role in the Fmoc/tBu SPPS workflow, and the nuances of its deprotection is critical for success. Furthermore, a keen awareness of potential side reactions, particularly aspartimide formation, and the strategies to mitigate them, is paramount for the synthesis of high-purity peptides for research, therapeutic, and diagnostic applications. This guide provides a foundational understanding and practical protocols to aid researchers in the effective utilization of this important building block.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. media.iris-biotech.de [media.iris-biotech.de]
- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
An In-Depth Technical Guide to the Side-Chain Protection of Aspartic Acid using H-D-Asp(OtBu)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism and application of the tert-butyl (OtBu) protecting group for the side chain of D-aspartic acid, a critical component in solid-phase peptide synthesis (SPPS).
The tert-butyl group serves as a cornerstone in the Fmoc/tBu orthogonal protection strategy, valued for its stability under the basic conditions required for Fmoc-group removal and its lability under acidic conditions for final cleavage.[1] H-D-Asp(OtBu)-OH is a protected form of D-aspartic acid where the side-chain carboxyl group is esterified with a tert-butyl group, preventing unwanted side reactions during peptide synthesis.[2] This protection is crucial for the successful synthesis of complex peptides, including biologics like GLP-1 analogues.[2]
Core Mechanism of OtBu Side-Chain Protection
In peptide synthesis, the side chain of aspartic acid contains a carboxylic acid functional group that must be protected to prevent it from reacting with the activated carboxyl group of the incoming amino acid during the coupling step. The tert-butyl ester in this compound provides this protection through steric hindrance. The bulky nature of the tert-butyl group physically blocks the side-chain carboxyl group, rendering it chemically inert to the coupling reagents.
The OtBu protecting group is strategically employed within the framework of Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The Fmoc group, which protects the α-amino group of the amino acid, is removed using a base, typically a solution of piperidine in dimethylformamide (DMF).[3][4] The OtBu group is stable under these basic conditions, ensuring the integrity of the side-chain protection throughout the iterative process of peptide chain elongation.[1]
Upon completion of the peptide sequence, the OtBu group is readily removed during the final cleavage of the peptide from the solid support. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA).[1][5] The acidic environment protonates the ester oxygen, leading to the formation of a stable tert-butyl cation and the deprotected aspartic acid side chain.
The Challenge of Aspartimide Formation
A significant side reaction associated with the use of Asp(OtBu) is the formation of aspartimide.[3][6][7] This intramolecular cyclization occurs under the basic conditions of Fmoc deprotection. The backbone amide nitrogen C-terminal to the aspartic acid residue can act as a nucleophile, attacking the side-chain carbonyl of the Asp(OtBu) group. This results in the formation of a five-membered succinimide ring and the loss of the tert-butyl protecting group.[3]
Aspartimide formation is problematic as it can lead to a mixture of impurities that are difficult to separate, including α- and β-peptides, as well as their racemized forms, ultimately reducing the yield and purity of the target peptide.[3][8] The propensity for aspartimide formation is sequence-dependent, with Asp-Gly motifs being particularly susceptible due to the lack of steric hindrance from the glycine residue.[3][8]
dot graph Aspartimide_Formation_Pathway { graph [rankdir="LR", splines=ortho, nodesep=0.6, width=9.5, dpi=72]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
Peptide [label="Peptide with Asp(OtBu)", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="Fmoc Deprotection\n(Piperidine/DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Deprotonated Amide\n(Nucleophile)", fillcolor="#FBBC05", fontcolor="#202124"]; Cyclization [label="Intramolecular\nCyclization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aspartimide [label="Aspartimide Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrolysis [label="Hydrolysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Alpha_Peptide [label="α-Peptide (Desired)", fillcolor="#F1F3F4", fontcolor="#202124"]; Beta_Peptide [label="β-Peptide (Impurity)", fillcolor="#F1F3F4", fontcolor="#202124"]; Racemized [label="Racemized Peptides", fillcolor="#F1F3F4", fontcolor="#202124"];
Peptide -> Deprotection [label="Base Treatment"]; Deprotection -> Intermediate; Intermediate -> Cyclization [label="Nucleophilic Attack"]; Cyclization -> Aspartimide; Aspartimide -> Hydrolysis; Hydrolysis -> Alpha_Peptide; Hydrolysis -> Beta_Peptide; Hydrolysis -> Racemized; } caption: "Pathway of Aspartimide Formation"
Strategies to Mitigate Aspartimide Formation
Several strategies have been developed to minimize aspartimide formation during SPPS:
-
Modification of Deprotection Conditions: Using additives in the piperidine solution, such as a small amount of formic acid, has been reported to suppress aspartimide formation.[6]
-
Sterically Hindered Protecting Groups: Employing bulkier side-chain protecting groups than OtBu can reduce the rate of aspartimide formation.[9][10] Examples include 3-ethyl-3-pentyl (OEpe), 4-n-propyl-4-heptyl (OPhp), and 5-n-butyl-5-nonyl (OBno).[9]
-
Backbone Protection: Protecting the backbone amide nitrogen C-terminal to the aspartic acid residue prevents its deprotonation and subsequent nucleophilic attack. The use of dipeptide building blocks like Fmoc-Asp(OtBu)-(Dmb)Gly-OH, where Dmb is 2,4-dimethoxybenzyl, is a highly effective strategy for problematic sequences.[3]
dot graph Mitigation_Strategies_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.5, width=9.5, dpi=72]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
Start [label="Peptide Synthesis with Asp(OtBu)", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Sequence [label="Is Asp in a susceptible motif\n(e.g., Asp-Gly)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Standard_Conditions [label="Standard Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Optimized_Strategy [label="Select Optimized Strategy", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Modified_Deprotection [label="Modified Deprotection Cocktail\n(e.g., with additives)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bulky_Group [label="Use Bulkier Side-Chain\nProtecting Group", fillcolor="#34A853", fontcolor="#FFFFFF"]; Backbone_Protection [label="Use Backbone Protection\n(e.g., Dmb-dipeptide)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proceed [label="Proceed with Synthesis", fillcolor="#F1F3F4", fontcolor="#202124"];
Start -> Check_Sequence; Check_Sequence -> Standard_Conditions [label="No"]; Check_Sequence -> Optimized_Strategy [label="Yes"]; Standard_Conditions -> Proceed; Optimized_Strategy -> Modified_Deprotection; Optimized_Strategy -> Bulky_Group; Optimized_Strategy -> Backbone_Protection; Modified_Deprotection -> Proceed; Bulky_Group -> Proceed; Backbone_Protection -> Proceed; } caption: "Decision workflow for mitigating aspartimide formation."
Quantitative Data on Aspartimide Formation
The extent of aspartimide formation is influenced by various factors, including the deprotection conditions and the nature of the side-chain protecting group.
| Deprotection Reagent and Additives | Aspartimide Formation (%) |
| 20% Piperidine in DMF | High in susceptible sequences |
| DBU/Piperidine or DBU/Piperazine | Can be higher than piperidine alone |
| 20% Piperidine in DMF with HOBt | Reduced compared to piperidine alone |
Data summarized from literature indicating general trends.
| Asp Side-Chain Protecting Group | Relative Aspartimide Formation |
| OtBu | High |
| OMpe | Moderate |
| OEpe | Low |
| OPhp | Very Low |
| OBno | Extremely Low |
| CSY (Cyanosulfurylide) | Negligible (requires orthogonal deprotection)[10] |
This table illustrates the trend of decreasing aspartimide formation with increasing steric bulk of the protecting group.[10]
Experimental Protocols
Standard Fmoc Deprotection
This protocol is suitable for peptide sequences that are not highly susceptible to aspartimide formation.[3]
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
Deprotection: Add a 20% (v/v) solution of piperidine in high-purity DMF to the resin (approximately 10 mL per gram of resin).
-
Reaction: Agitate the mixture for 5-10 minutes.
-
Repetition: Drain the solution and repeat the treatment with a fresh portion of the deprotection solution for another 5-10 minutes.
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine.
Final Cleavage and Deprotection of OtBu Group
This procedure is performed at the end of the solid-phase synthesis to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Resin Preparation: Wash the fully assembled peptide-resin with dichloromethane (DCM) and dry under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail, typically containing a high concentration of TFA (e.g., 95%) and scavengers to capture the reactive cations generated during deprotection. Common scavengers include water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT). The exact composition of the cocktail depends on the amino acid composition of the peptide.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.
-
Peptide Precipitation: Filter the resin and precipitate the cleaved peptide by adding cold diethyl ether.
-
Purification: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
dot graph Experimental_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.5, width=9.5, dpi=72]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"];
Start [label="Start: Assembled Peptide-Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; Wash_Resin [label="Wash Resin with DCM", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prepare_Cocktail [label="Prepare Cleavage Cocktail\n(TFA + Scavengers)", fillcolor="#FBBC05", fontcolor="#202124"]; Cleavage [label="Cleavage and Deprotection\n(2-4 hours)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Filter [label="Filter to Remove Resin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Precipitate [label="Precipitate Peptide in Cold Ether", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="Purify by RP-HPLC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End: Purified Peptide", fillcolor="#F1F3F4", fontcolor="#202124"];
Start -> Wash_Resin; Wash_Resin -> Prepare_Cocktail; Prepare_Cocktail -> Cleavage; Cleavage -> Filter; Filter -> Precipitate; Precipitate -> Purify; Purify -> End; } caption: "General workflow for final peptide cleavage and deprotection."
Conclusion
The use of this compound is a well-established and effective method for the incorporation of D-aspartic acid into synthetic peptides. While the OtBu group provides robust protection under standard SPPS conditions, the potential for aspartimide formation, particularly in susceptible sequences, necessitates careful consideration of the synthetic strategy. By understanding the mechanism of both protection and the primary side reaction, and by employing appropriate mitigation strategies, researchers can successfully synthesize high-purity peptides containing D-aspartic acid for a wide range of research and therapeutic applications. For highly challenging syntheses, the use of bulkier protecting groups or backbone protection should be considered to ensure optimal outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. H-Asp(OtBu)-OH | Amino Acid for Peptide Synthesis | Baishixing | ETW [etwinternational.com]
- 3. benchchem.com [benchchem.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Theoretical Basis for the Application of H-D-Asp(OtBu)-OH in Solid-Phase Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical principles underpinning the use of H-D-Asp(OtBu)-OH in Solid-Phase Peptide Synthesis (SPPS). It is designed to offer a comprehensive resource for researchers, scientists, and professionals involved in drug development and peptide chemistry. The document outlines the core chemical strategies, addresses prevalent challenges such as aspartimide formation, and presents comparative data on protective groups, supplemented with detailed experimental protocols and visual diagrams to elucidate key processes.
The Cornerstone of Orthogonal Strategy: The Role of the tert-Butyl (tBu) Protecting Group
In the widely adopted Fmoc/tBu orthogonal strategy for SPPS, the tert-butyl (tBu) group is a cornerstone for protecting the side chains of several amino acids, including the carboxyl group of aspartic acid (Asp).[1] The fundamental principle of this strategy lies in the differential lability of the protecting groups. The N-α-amino group of the growing peptide chain is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, which is typically removed using a piperidine solution in a polar aprotic solvent like dimethylformamide (DMF).[1][2]
Conversely, the tBu group is stable under these basic conditions but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin support.[1][3] This orthogonality is crucial as it permits the selective deprotection of the N-terminus for peptide chain elongation without the premature removal of the side-chain protecting groups.[2] The use of this compound, therefore, allows for the incorporation of a D-aspartic acid residue into the peptide sequence, a modification that can be critical for modulating the biological activity and proteolytic stability of peptide-based therapeutics.
The Challenge of Aspartimide Formation
Despite its utility, the use of this compound is associated with a significant side reaction known as aspartimide formation.[4][5] This intramolecular cyclization is a major obstacle in the synthesis of peptides containing aspartic acid, potentially leading to a mixture of by-products that are difficult to separate from the target peptide.[6][7]
Aspartimide formation is catalyzed by the basic conditions of the Fmoc-deprotection step.[4] The reaction is initiated by the deprotonation of the backbone amide nitrogen C-terminal to the Asp residue, followed by a nucleophilic attack on the side-chain carbonyl carbon of the tBu-protected aspartate.[4] This results in a five-membered succinimide ring, the aspartimide intermediate.[7] This intermediate is susceptible to nucleophilic attack by piperidine from the deprotection solution or by water upon final cleavage, leading to the formation of α- and β-aspartyl peptides, as well as their corresponding racemized products.[4][6] The presence of these impurities, particularly the β-aspartyl and epimerized α-aspartyl peptides, is highly problematic as they often co-elute with the target peptide during HPLC purification and possess the same mass.[6]
Certain amino acid sequences are particularly prone to aspartimide formation, notably Asp-Gly, Asp-Asn, and Asp-Ser sequences.[8][9]
Comparative Analysis of Aspartic Acid Protecting Groups
To mitigate aspartimide formation, various alternative side-chain protecting groups for aspartic acid have been developed and evaluated against the standard tBu group. These alternatives primarily rely on increasing steric hindrance to disfavor the intramolecular cyclization.
| Protecting Group | Model Peptide Sequence | Aspartimide Formation (% per cycle) | Racemization (D-Asp %) | Reference |
| OtBu | VKDGYI | High | High | [6] |
| OMpe | VKDGYI | Lower than OtBu | Lower than OtBu | [6] |
| OBno | VKDGYI | 0.1 | Low | [6] |
| OtBu | VKDNYI | High | High | [6] |
| OMpe | VKDNYI | Lower than OtBu | Lower than OtBu | [6] |
| OBno | VKDNYI | Almost Undetectable | Low | [6] |
| OtBu | VKDRYI | High | High | [6] |
| OMpe | VKDRYI | Lower than OtBu | Lower than OtBu | [6] |
| OBno | VKDRYI | Almost Undetectable | Low | [6] |
Data from comparative tests on the classic Scorpion toxin II peptide (VKDXYI, where X=G, N, or R) after treatment with 20% piperidine in DMF for 200 minutes to simulate 100 deprotection cycles.[6]
More recent developments have introduced even bulkier trialkylmethyl esters like 3-ethyl-3-pentyl (OEpe), 4-n-propyl-4-heptyl (OPhp), and 5-n-butyl-5-nonyl (OBno) which have proven to be extremely effective in minimizing aspartimide by-products.[10][11]
An alternative strategy to suppress aspartimide formation is the use of backbone protection, such as the 2,4-dimethoxybenzyl (Dmb) group on the nitrogen of the succeeding amino acid residue.[8] This approach sterically hinders the cyclization reaction.[8]
Experimental Protocols
This protocol outlines the manual coupling of Fmoc-D-Asp(OtBu)-OH onto a resin-bound peptide chain.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-D-Asp(OtBu)-OH (3-5 equivalents relative to resin loading)
-
Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) (3-5 equivalents)
-
Base: N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
Solvent: Dimethylformamide (DMF)
-
Washing solvents: DMF, Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine in DMF
-
Capping solution (optional): Acetic anhydride and DIPEA in DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes and drain.
-
Repeat the treatment with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-D-Asp(OtBu)-OH and the coupling reagent (HBTU or HATU) in DMF.
-
Add DIPEA to the amino acid solution and allow to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours with agitation.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution for 15 minutes.
-
Cycle Repetition: Repeat the deprotection and coupling cycles for the subsequent amino acids in the sequence.
This protocol describes the final cleavage of the peptide from the resin and the removal of the tBu side-chain protecting group.
Materials:
-
Dried peptide-resin
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v)
-
Cold diethyl ether
Procedure:
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the final amino acid using the standard 20% piperidine in DMF protocol.
-
Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum.
-
Cleavage and Side-Chain Deprotection:
-
Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash to remove scavengers.
-
-
Drying: Dry the precipitated peptide under vacuum.
Visualizing Key Processes
Caption: Chemical structure of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
H-D-Asp(OtBu)-OH in Solid-Phase Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of H-D-Asp(OtBu)-OH in solid-phase peptide synthesis (SPPS). This compound is a commonly utilized amino acid derivative in peptide synthesis, where the side chain carboxylic acid is protected by a tert-butyl (OtBu) group. This protecting group is labile to strong acids, making it compatible with the most common Fmoc/tBu SPPS strategy.
A primary challenge associated with the use of this compound is the base-catalyzed formation of aspartimide, a side reaction that can lead to impurities such as α- and β-peptides, racemization, and piperidide adducts.[1][2] This is particularly problematic in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs.[3] This document will address this issue by providing comparative data on alternative strategies and optimized protocols to minimize impurity formation.
Comparative Performance of Aspartic Acid Protecting Groups
The choice of the side-chain protecting group for aspartic acid is critical for minimizing aspartimide formation. The following table summarizes the effectiveness of different protecting groups in reducing aspartimide-related impurities in a model peptide.
| Aspartic Acid Derivative | Deprotection Conditions | % Target Peptide | % Aspartimide | % Piperidides | % D-Asp | Reference |
| Fmoc-Asp(OtBu)-OH | 20% Piperidine/DMF | 55.3 | 25.1 | 13.9 | 5.7 | [2] |
| Fmoc-Asp(OMpe)-OH | 20% Piperidine/DMF | 89.2 | 3.5 | 1.8 | 1.5 | [2] |
| Fmoc-Asp(OBno)-OH | 20% Piperidine/DMF | 98.5 | 0.3 | 0.2 | 0.4 | [2] |
| Fmoc-Asp(OtBu)-OH | 20% Piperidine, 0.1M HOBt/DMF | 75.8 | 10.2 | 5.1 | 3.2 | [2] |
| Fmoc-Asp(OtBu)-OH | 50% Morpholine/DMF | 95.1 | 1.2 | Not reported | Not reported | [2] |
As the data indicates, while the standard Fmoc-Asp(OtBu)-OH can lead to significant levels of aspartimide-related byproducts, utilizing alternative protecting groups like Fmoc-Asp(OBno)-OH or modifying the deprotection conditions can dramatically reduce the formation of these impurities.[1][2]
Experimental Protocols
Protocol 1: Standard Coupling of this compound
This protocol outlines the manual coupling of this compound onto a resin-bound peptide chain using standard SPPS conditions.
Materials and Reagents:
-
Fmoc-protected peptide-resin
-
This compound
-
Coupling reagents (e.g., HBTU/HOBt or HATU)[4]
-
Base (e.g., DIPEA)[4]
-
Solvents: DMF, DCM[4]
-
Deprotection solution: 20% piperidine in DMF[4]
-
Washing solvents: DMF, DCM, Isopropanol[2]
-
Kaiser test kit[2]
-
Capping solution (e.g., acetic anhydride and DIPEA in DMF) (optional)[4]
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.[5]
-
Fmoc Deprotection:
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent such as HBTU/HOBt or HATU (3-5 equivalents) in DMF.[4]
-
Add a base like DIPEA (6-10 equivalents) to the amino acid solution.[4]
-
Allow the mixture to pre-activate for 2-5 minutes.[4]
-
Add the activated amino acid solution to the deprotected peptide-resin.[4]
-
Agitate the mixture at room temperature for 1-2 hours.[4]
-
-
Washing: After the coupling reaction, drain the reaction mixture and wash the resin thoroughly with DMF (5 times), DCM (3 times), and isopropanol (3 times) to remove excess reagents and byproducts.[2]
-
Monitoring Coupling Completion (Kaiser Test):
-
Take a small sample of the resin beads.[2]
-
Wash the beads with ethanol and dry them.
-
Perform the Kaiser test. A blue color indicates a complete coupling, while a yellow or faint blue color suggests an incomplete reaction.[6]
-
If the Kaiser test is positive (incomplete coupling), repeat the coupling step.[2]
-
-
Capping (Optional): If the coupling remains incomplete after a second attempt, cap the unreacted amino groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.[4]
Protocol 2: Final Cleavage and Deprotection
This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups.
Materials and Reagents:
Procedure:
-
Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum.[5]
-
Cleavage:
-
Peptide Precipitation:
-
Drying: Dry the crude peptide pellet under vacuum.[5]
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[5]
Visualizations
Caption: Standard workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.
Caption: Mechanism of aspartimide formation from an Asp(OtBu) residue during SPPS.
References
Application Notes and Protocols for the Use of H-D-Asp(OtBu)-OH in Automated Peptide Synthesizers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the effective utilization of H-D-Asp(OtBu)-OH (D-Aspartic acid β-tert-butyl ester) in automated solid-phase peptide synthesis (SPPS). This document outlines the challenges associated with the incorporation of this amino acid derivative, strategies to mitigate side reactions, and detailed protocols for its successful use in the synthesis of peptides for research and drug development.
Introduction
The incorporation of D-amino acids, such as this compound, into peptide sequences is a critical strategy in medicinal chemistry to enhance proteolytic stability, modulate biological activity, and impose specific conformational constraints. This compound is a commonly used building block in Fmoc-based SPPS. However, its application presents unique challenges, primarily the propensity for aspartimide formation, which can lead to significant impurities and reduced yield of the target peptide. Understanding and mitigating these challenges is paramount for the successful synthesis of high-purity peptides containing D-aspartic acid residues.
Key Challenges
The primary challenges associated with the use of this compound in automated peptide synthesizers are:
-
Aspartimide Formation: This is the most significant side reaction, occurring during the basic conditions of Fmoc deprotection (e.g., with piperidine). The backbone amide nitrogen of the residue C-terminal to the D-Asp(OtBu) can attack the side-chain ester, forming a cyclic succinimide intermediate known as an aspartimide. This intermediate can then be cleaved by piperidine or water to yield a mixture of α- and β-aspartyl peptides, which are often difficult to separate.
-
Racemization: The α-carbon of the aspartic acid residue is susceptible to epimerization during aspartimide formation, leading to the incorporation of the corresponding L-isomer and compromising the chiral integrity of the peptide.
-
Steric Hindrance: While not as severe as with some other modified amino acids, the tert-butyl protecting group can introduce a degree of steric hindrance, potentially leading to incomplete coupling reactions. This is particularly relevant when the preceding amino acid is also sterically hindered.
Mitigation Strategies
Several strategies can be employed to minimize the side reactions associated with this compound:
-
Modification of Deprotection Conditions:
-
Use of Weaker Bases: Replacing piperidine with a weaker base, such as piperazine or using a lower concentration of piperidine, can reduce the rate of aspartimide formation. However, this may require longer deprotection times.
-
Addition of HOBt: The addition of 0.1 M hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can significantly suppress aspartimide formation.
-
-
Use of Alternative Side-Chain Protecting Groups: For sequences highly prone to aspartimide formation, employing bulkier side-chain protecting groups on the D-aspartic acid can sterically hinder the cyclization reaction.
-
Backbone Protection: The use of a dipeptide building block, such as Fmoc-D-Asp(OtBu)-(Dmb)Gly-OH, where the backbone amide nitrogen is protected with a 2,4-dimethoxybenzyl (Dmb) group, is a highly effective method to completely prevent aspartimide formation in Asp-Gly sequences.
Data Presentation
The following tables summarize quantitative data related to the challenges and mitigation strategies when using D-Asp(OtBu) in peptide synthesis.
Table 1: Aspartimide Formation with Different D-Asp Protecting Groups
| Protecting Group | Model Peptide Sequence | Deprotection Conditions | Aspartimide-Related Impurities (%) | Reference |
| OtBu | H-Val-Lys-D-Asp-Gly-Tyr-Ile-OH | 20% Piperidine/DMF | 20-30 | [1] |
| OMpe | H-Val-Lys-D-Asp-Gly-Tyr-Ile-OH | 20% Piperidine/DMF | 5-10 | [1] |
| OEpe | H-Val-Lys-D-Asp-Gly-Tyr-Ile-OH | 20% Piperidine/DMF | <5 | [1] |
| OPhp | H-Val-Lys-D-Asp-Gly-Tyr-Ile-OH | 20% Piperidine/DMF | <2 | [1] |
| OBno | H-Val-Lys-D-Asp-Gly-Tyr-Ile-OH | 20% Piperidine/DMF | <1 | [1] |
| CSY | H-Val-Lys-D-Asp-Gly-Tyr-Ile-OH | 20% Piperidine/DMF | Not Detected | [1] |
Table 2: Racemization of D-Aspartic Acid with Different Protecting Groups
| Protecting Group | Model Peptide Sequence | Deprotection Conditions | D-Asp Racemization (%) | Reference |
| OtBu | H-Val-Lys-D-Asp-Gly-Tyr-Ile-OH | 20% Piperidine/DMF | 5-10 | [1] |
| OMpe | H-Val-Lys-D-Asp-Gly-Tyr-Ile-OH | 20% Piperidine/DMF | 2-5 | [1] |
| OBno | H-Val-Lys-D-Asp-Gly-Tyr-Ile-OH | 20% Piperidine/DMF | <1 | [1] |
| Dmb (Backbone) | H-Val-Lys-D-Asp(OtBu)-(Dmb)Gly-Tyr-Ile-OH | 20% Piperidine/DMF | Not Detected | [1] |
Table 3: Qualitative Comparison of Coupling Reagents for this compound
| Coupling Reagent | Relative Coupling Efficiency | Racemization Potential | Notes |
| DIC/HOBt | Moderate | Low | A cost-effective option, but may require longer coupling times or double coupling for sterically hindered residues. |
| HBTU/HATU | High | Low | Generally provide rapid and efficient coupling. HATU is often preferred for particularly difficult couplings. |
| COMU | Very High | Very Low | A highly efficient and low-racemization reagent, often used in microwave-assisted synthesis. |
Experimental Protocols
The following are detailed protocols for the use of this compound in automated peptide synthesizers.
Standard Protocol for Coupling of Fmoc-D-Asp(OtBu)-OH
This protocol is suitable for sequences that are not highly susceptible to aspartimide formation.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes, followed by a second treatment for 10-15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and by-products.
-
Amino Acid Activation and Coupling:
-
Prepare a solution of Fmoc-D-Asp(OtBu)-OH (3-5 equivalents), a coupling reagent such as HBTU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF.
-
Pre-activate the mixture for 2-5 minutes.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
Protocol for Minimizing Aspartimide Formation
This protocol incorporates modifications to the deprotection step to reduce the risk of aspartimide formation.
-
Resin Swelling: As per the standard protocol.
-
Modified Fmoc Deprotection:
-
Prepare a deprotection solution of 20% piperidine in DMF containing 0.1 M HOBt.
-
Treat the resin with the modified deprotection solution for 2 x 10 minutes.
-
-
Washing: As per the standard protocol.
-
Amino Acid Activation and Coupling: As per the standard protocol.
-
Washing: As per the standard protocol.
-
Capping (Optional): As per the standard protocol.
Protocol for Coupling of a Sterically Hindered D-Aspartic Acid Derivative (e.g., Fmoc-D-Asp(OBno)-OH)
This protocol is recommended when using bulkier side-chain protecting groups to prevent aspartimide formation.
-
Resin Swelling: As per the standard protocol.
-
Fmoc Deprotection: As per the standard protocol.
-
Washing: As per the standard protocol.
-
Amino Acid Activation and Coupling:
-
Use a more potent coupling reagent such as HATU (3-5 equivalents).
-
Prepare a solution of the Fmoc-D-Asp(OR)-OH (3-5 equivalents), HATU (3-5 equivalents), and a non-nucleophilic base like collidine or lutidine (6-10 equivalents) in DMF.
-
Pre-activate the mixture for 2-5 minutes.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 2-4 hours. A double coupling may be necessary for particularly difficult sequences.
-
-
Washing: As per the standard protocol.
-
Capping (Optional): As per the standard protocol.
HPLC Analysis of Peptides Containing D-Asp(OtBu)
To quantify the purity of the synthesized peptide and assess the extent of aspartimide formation and racemization, a robust HPLC method is essential.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Analysis:
-
The main peak corresponds to the desired peptide.
-
Aspartimide-related impurities (α- and β-aspartyl peptides) will typically elute as closely related peaks to the main product.
-
Racemized (L-isomer) peptides may co-elute or appear as a shoulder on the main peak. Chiral chromatography may be necessary for accurate quantification.
-
Visualization of Relevant Signaling Pathways
Peptides synthesized using this compound can have significant biological relevance. D-aspartic acid is known to act as an agonist at the N-methyl-D-aspartate (NMDA) receptor in the central nervous system and is also involved in the regulation of testosterone synthesis. The following diagrams illustrate these pathways.
Conclusion
The use of this compound in automated peptide synthesizers is a valuable tool for the creation of novel and more stable peptide-based therapeutics. While the potential for aspartimide formation and racemization presents significant challenges, these can be effectively managed through the implementation of the mitigation strategies and optimized protocols outlined in these application notes. Careful consideration of the peptide sequence, appropriate selection of protecting groups and coupling reagents, and diligent monitoring of the synthesis process will enable researchers to successfully incorporate this compound into their target peptides with high purity and yield.
References
Application Notes and Protocols for the Synthesis of Bioactive Peptides Using H-D-Asp(OtBu)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-D-Asp(OtBu)-OH is a critical building block in solid-phase peptide synthesis (SPPS) for the incorporation of D-aspartic acid residues into peptide sequences. The D-enantiomer of aspartic acid plays a significant role in the biological activity of many peptides, influencing their conformation, stability, and receptor interactions. D-aspartate is an endogenous amino acid found in neuroendocrine tissues and is involved in hormone regulation and neurotransmission.[1] The tert-butyl (OtBu) protecting group on the side chain carboxyl is acid-labile, making it compatible with the widely used Fmoc/tBu synthesis strategy.
This document provides detailed application notes on the use of this compound in the synthesis of bioactive peptides, including antimicrobial and hormonal peptides. It outlines the challenges associated with its use, particularly aspartimide formation, and provides protocols for synthesis, purification, and analysis.
Challenges in Using this compound: Aspartimide Formation
A primary challenge in using Fmoc-D-Asp(OtBu)-OH is the susceptibility to aspartimide formation during the repetitive piperidine treatments for Fmoc deprotection. This intramolecular cyclization is particularly prevalent in sequences where the D-aspartic acid is followed by a small amino acid like glycine, asparagine, or serine. Aspartimide formation can lead to a mixture of impurities, including the desired α-peptide, the undesired β-peptide, and racemized products, which are often difficult to separate by HPLC.
Strategies to mitigate aspartimide formation include:
-
Use of bulkier side-chain protecting groups: While this compound is standard, alternative protecting groups with greater steric hindrance can reduce the rate of cyclization.
-
Modification of deprotection conditions: The addition of an acidic additive to the piperidine deprotection solution can help suppress aspartimide formation.
-
Backbone protection: Modifying the backbone amide nitrogen of the residue following the D-aspartic acid can prevent it from acting as a nucleophile.
Data Presentation: Comparison of Aspartic Acid Protecting Groups
The choice of side-chain protection for aspartic acid significantly impacts the purity of the final peptide. The following table summarizes the percentage of aspartimide-related impurities observed in the synthesis of the model peptide VKDGYI, which is highly prone to this side reaction.
| Protecting Group on D-Asp | % Desired Peptide | % Aspartimide-Related Impurities | Reference |
| OtBu | Low | High | [2] |
| OMpe | Moderate | Moderate | [2] |
| OEpe | High | Low | [2] |
| OBno | Very High | Very Low | [2] |
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-Asp(OtBu)-OH
This protocol outlines the manual synthesis of a generic peptide on a Rink Amide resin.
1. Resin Swelling and Preparation:
- Place the Rink Amide resin (e.g., 0.1 mmol scale) in a reaction vessel.
- Swell the resin in dichloromethane (DCM) for 30 minutes, followed by dimethylformamide (DMF) for 30 minutes.
- Drain the solvent.
2. Fmoc Deprotection:
- Add a solution of 20% piperidine in DMF to the resin.
- Agitate for 5 minutes at room temperature and drain.
- Repeat the 20% piperidine in DMF treatment for an additional 15 minutes.
- Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
3. Amino Acid Coupling (incorporating Fmoc-D-Asp(OtBu)-OH):
- In a separate vial, dissolve Fmoc-D-Asp(OtBu)-OH (5 equivalents), HBTU (4.8 equivalents), and HOBt (5 equivalents) in DMF.
- Add N,N-diisopropylethylamine (DIPEA) (10 equivalents) to the mixture and pre-activate for 2 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture for 2 hours at room temperature.
- Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step.
- Wash the resin with DMF (3 times) and DCM (3 times).
4. Chain Elongation:
- Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Cleavage and Deprotection:
- After the final amino acid coupling and N-terminal Fmoc deprotection, wash the peptide-resin with DCM and dry under vacuum.
- Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v).
- Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
- Dry the crude peptide pellet under vacuum.
6. Purification and Analysis:
- Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Analyze the purified peptide by mass spectrometry to confirm its identity.
Example Application: Synthesis of an Antimicrobial Peptide Analog (Brevinin-1E)
Brevinin-1E is an antimicrobial peptide with the sequence FLPILAGLAAKLVPCIFKKC-NH2. Analogs of this peptide can be synthesized incorporating D-amino acids to enhance stability and activity. The following is a protocol for a hypothetical D-Asp substituted analog.
Peptide Sequence: FLPILAGLA(D-Asp)KLVPCIFKKC-NH2 Resin: Rink Amide resin Synthesis Strategy: Standard Fmoc/tBu SPPS as described in the general protocol, using Fmoc-D-Asp(OtBu)-OH at the corresponding cycle.
Quantitative Data for a similar antimicrobial peptide (Brevinin-1 E8.13):
| Activity | IC50 / HC50 (µM) |
|---|---|
| Anticancer (A549 cells) | 31.6 |
| Anticancer (AGS cells) | 7.5 |
| Anticancer (Jurkat cells) | 12.9 |
| Anticancer (HCT116 cells) | 9.2 |
| Anticancer (HL60 cells) | 14.8 |
| Anticancer (HepG2 cells) | 11.7 |
| Hemolytic Activity | 41.87 |
Data from a study on Brevinin-1 E8.13, a peptide with similar characteristics.[3]
Example Application: Synthesis of a Hormonal Peptide ([D-Asp]-Angiotensin II)
Angiotensin II is a peptide hormone with the sequence DRVYIHPF. A D-Asp analog can be synthesized to investigate its receptor binding and activity.
Peptide Sequence: (D-Asp)RVYIHPF Resin: Wang resin (for a C-terminal acid) Synthesis Strategy: Standard Fmoc/tBu SPPS, starting with Fmoc-Phe-Wang resin and using Fmoc-D-Asp(OtBu)-OH in the final coupling cycle. The synthesis of Angiotensin II and its analogs has been reported using Fmoc-Asp(OtBu)-OH.[4][5]
Mandatory Visualizations
Caption: General workflow for the solid-phase synthesis of a bioactive peptide.
Caption: Signaling pathway of D-Aspartate in hormone regulation.
References
Application Notes and Protocols for the Incorporation of H-D-Asp(OtBu)-OH in Complex Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids, such as D-isomers, into peptide sequences is a powerful strategy in drug discovery and development. H-D-Asp(OtBu)-OH, the tert-butyl protected D-enantiomer of aspartic acid, is a valuable building block for synthesizing peptides with enhanced stability against enzymatic degradation, improved pharmacokinetic profiles, and unique conformational properties.[1][2] D-amino acids are found in nature, for instance in the cell walls of bacteria, and their use in synthetic peptides can lead to novel therapeutic agents.[1] However, the inclusion of aspartic acid residues, regardless of their chirality, into a peptide sequence during Fmoc-based solid-phase peptide synthesis (SPPS) presents a significant challenge: the formation of aspartimide.[3][4][5]
This side reaction can lead to a mixture of products including α- and β-peptides, racemization at the aspartic acid residue, and piperidide adducts, all of which complicate purification and reduce the overall yield of the target peptide.[3][5] These application notes provide a detailed overview of the challenges associated with the incorporation of this compound and offer protocols to mitigate aspartimide formation, ensuring the successful synthesis of complex peptides.
The Challenge: Aspartimide Formation
Aspartimide formation is a base-catalyzed intramolecular cyclization reaction that occurs during the piperidine-mediated removal of the Fmoc protecting group in SPPS.[3][5] The backbone amide nitrogen of the amino acid C-terminal to the aspartic acid residue attacks the side-chain carbonyl group of the Asp(OtBu), forming a five-membered succinimide ring. This aspartimide intermediate is susceptible to nucleophilic attack by piperidine or water, which can lead to the opening of the ring to form either the desired α-peptide or the undesired β-peptide.[3] Furthermore, the α-carbon of the aspartimide is prone to epimerization under basic conditions.[5]
The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, Asp-Asp, and Asp-Cys motifs being particularly problematic.[5][6][7]
Figure 1. Pathway of aspartimide formation and subsequent side reactions.
Strategies to Mitigate Aspartimide Formation
Several strategies have been developed to minimize aspartimide formation during the incorporation of aspartic acid residues. The choice of strategy depends on the specific peptide sequence and the severity of the expected side reaction.
Modification of Deprotection Conditions
A straightforward approach is to alter the Fmoc deprotection conditions to reduce the basicity of the reaction environment.
-
Addition of HOBt: Including 0.1 M hydroxybenzotriazole (HOBt) in the 20% piperidine/DMF deprotection solution can significantly reduce aspartimide formation.[8] However, HOBt is an explosive compound in its anhydrous state and is now typically sold wetted with water, which can introduce a nucleophile into the system.[8]
-
Use of Weaker Bases: Replacing piperidine with a weaker base like piperazine has been shown to be effective in Fmoc removal while suppressing aspartimide formation.[8]
-
Addition of Organic Acids: The addition of small amounts of organic acids to the piperidine solution can also effectively prevent the formation of aspartimide by-products.[9]
Use of Sterically Hindered Side-Chain Protecting Groups
Increasing the steric bulk of the aspartic acid side-chain protecting group can physically block the nucleophilic attack of the backbone amide, thereby preventing the formation of the succinimide ring.[8] While this compound is a standard building block, for particularly problematic sequences, alternative protecting groups with greater steric hindrance may be necessary.
| Protecting Group | Structure | Efficacy in Preventing Aspartimide | Reference |
| OtBu (tert-butyl) | -C(CH₃)₃ | Standard, but susceptible in problematic sequences. | [10] |
| OMpe (3-methylpent-3-yl) | -C(CH₃)(C₂H₅)₂ | Improved protection over OtBu. | [8] |
| ODie (2,3,4-trimethyl-3-pentyl) | -C(CH(CH₃)₂)₂ | Comparable efficacy to OMpe. | [3] |
| OBno | Not specified | Shown to significantly reduce aspartimide formation. |
Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups.
Backbone Protection
Protecting the backbone amide nitrogen of the amino acid following the aspartic acid residue is a highly effective method to completely eliminate aspartimide formation.[8][11] This is typically achieved by incorporating a dipeptide unit containing a 2,4-dimethoxybenzyl (Dmb) or a similar protecting group on the glycine residue.
| Strategy | Description | Advantages | Disadvantages | Reference |
| Dmb Dipeptide | Use of Fmoc-D-Asp(OtBu)-(Dmb)Gly-OH | Completely eliminates aspartimide formation. | More expensive; slower coupling kinetics. | [10][12] |
| Pseudoprolines | Formation of a temporary oxazolidine with a C-terminal Ser or Thr. | Eliminates aspartimide formation and reduces aggregation. | Limited to Asp-Ser/Thr sequences. | [4] |
Table 2: Backbone Protection Strategies.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific peptide sequence and synthesis scale.
Standard Protocol for Incorporation of this compound
This protocol is suitable for sequences that are not highly susceptible to aspartimide formation.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30-60 minutes.[10]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 10 minutes.[10]
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine.[10]
-
Coupling:
-
Washing: Wash the resin with DMF (3-5 times).[10]
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.[10]
-
Repeat: Continue with the deprotection and coupling cycles for the subsequent amino acids.
Figure 2. Standard SPPS workflow for amino acid incorporation.
Protocol for Asp-Gly Sequences using Backbone Protection
This protocol is highly recommended for sequences containing the problematic Asp-Gly motif.
-
Previous Cycle: After coupling the amino acid preceding the Asp-Gly dipeptide, perform the standard Fmoc deprotection and washing steps.
-
Dipeptide Coupling:
-
Dissolve Fmoc-D-Asp(OtBu)-(Dmb)Gly-OH (1.5-2 equivalents), HCTU (1.5-2 equivalents), and DIPEA (3-4 equivalents) in DMF.
-
Pre-activate for 2-5 minutes.
-
Add the activated dipeptide solution to the resin and allow the coupling to proceed for 2-4 hours, or until a negative Kaiser test is observed. A double coupling may be necessary.[12]
-
-
Washing: Wash the resin thoroughly with DMF.
-
Subsequent Cycles: Continue with the standard SPPS protocol for the remaining amino acids in the sequence. The Dmb group is stable to the standard piperidine deprotection conditions and will be removed during the final TFA cleavage.[10]
Applications of Peptides Containing D-Aspartic Acid
The inclusion of D-aspartic acid can confer several advantageous properties to synthetic peptides:
-
Increased Proteolytic Stability: Peptides containing D-amino acids are generally more resistant to degradation by proteases, which can significantly increase their in vivo half-life.[1]
-
Modulation of Biological Activity: The stereochemistry of D-amino acids can alter the three-dimensional structure of a peptide, potentially leading to enhanced binding affinity for a target receptor or enzyme.[2]
-
Neuroendocrine Roles: D-aspartic acid itself has been shown to play a role in neuroendocrine signaling, including the release of luteinizing hormone (LH) and testosterone.[13] Peptides incorporating D-Asp may therefore be of interest in endocrinological research.
Conclusion
The successful incorporation of this compound into complex peptide sequences requires a careful consideration of the potential for aspartimide formation. While standard SPPS protocols may suffice for less problematic sequences, the use of modified deprotection conditions, sterically hindered protecting groups, or backbone protection strategies is often necessary to achieve high purity and yield. By understanding the underlying chemistry of aspartimide formation and selecting the appropriate synthetic strategy, researchers can effectively utilize this compound to generate novel and robust peptide-based therapeutics and research tools.
References
- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. media.iris-biotech.de [media.iris-biotech.de]
- 6. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. pongor.itk.ppke.hu [pongor.itk.ppke.hu]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Monitoring H-D-Asp(OtBu)-OH Incorporation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring the incorporation of H-D-Asp(OtBu)-OH in synthetic peptides. Accurate monitoring is crucial to ensure the chiral purity and structural integrity of peptide-based therapeutics and research compounds. The following protocols outline key analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and enzymatic digestion, to detect and quantify the incorporation of D-aspartic acid and related impurities.
Introduction to this compound Incorporation and Associated Challenges
The intentional incorporation of D-amino acids, such as this compound, into peptide sequences can significantly enhance their biological activity and stability. However, the process is not without its challenges. Two major side reactions that can occur during solid-phase peptide synthesis (SPPS) involving aspartic acid residues are racemization and aspartimide formation.[1][2][3][4]
-
Racemization: The conversion of the desired D-enantiomer to the L-enantiomer, or vice versa, can lead to a heterogeneous mixture of peptide diastereomers with potentially altered biological properties.
-
Aspartimide Formation: The succinimide ring formation from the aspartyl residue is a common side reaction, particularly in Fmoc-based SPPS.[2][3][4] This intermediate can subsequently undergo hydrolysis to yield a mixture of α- and β-aspartyl peptides, both of which can exist as D- and L-isomers, further complicating the product profile.
Therefore, robust analytical methods are essential to control and monitor the incorporation of this compound and to characterize the purity of the final peptide product.
Analytical Techniques and Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers and diastereomers of peptides. This can be achieved either by using a chiral stationary phase (CSP) or by derivatizing the amino acids with a chiral reagent prior to analysis on a standard achiral column.
Protocol 1: Direct Chiral HPLC Analysis of Peptides
This protocol is suitable for the direct separation of peptide diastereomers containing D- and L-aspartic acid.
Methodology:
-
Sample Preparation:
-
Dissolve the crude or purified peptide in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile) to a concentration of 1 mg/mL.[5]
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: Chiral Stationary Phase (CSP) column (e.g., Astec CHIROBIOTIC T).[6]
-
Mobile Phase A: 0.1% Formic Acid in Water.[6]
-
Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.[6]
-
Gradient: Optimize the gradient based on the peptide's hydrophobicity. A typical starting gradient is 5-95% B over 30 minutes.
-
Flow Rate: 0.5 - 1.0 mL/min.[5]
-
Column Temperature: 25-40 °C (temperature can influence chiral separation).[5]
-
Detection: UV at 214 nm and 280 nm.[5]
-
Injection Volume: 10-20 µL.[5]
-
Data Presentation:
| Parameter | Condition |
| Column | Astec CHIROBIOTIC T, 25 cm x 4.6 mm |
| Mobile Phase | A: Water:Methanol:Formic Acid; B: Methanol |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 214 nm |
| Temperature | 30 °C |
Expected Results: The chromatogram should show distinct peaks for the peptide containing D-Asp and any corresponding L-Asp diastereomer. The relative peak areas can be used to determine the enantiomeric purity.
Workflow for Direct Chiral HPLC Analysis
Caption: Workflow for direct chiral HPLC analysis of peptides.
Protocol 2: Chiral Amino Acid Analysis after Acid Hydrolysis and Derivatization
This method involves hydrolyzing the peptide to its constituent amino acids, followed by derivatization with a chiral reagent (e.g., Marfey's reagent, FDAA) to form diastereomers that can be separated on a standard reversed-phase column.[7][8]
Methodology:
-
Acid Hydrolysis:
-
Place 10-50 µg of the peptide in a hydrolysis tube.
-
Add 200 µL of 6 M HCl.
-
Seal the tube under vacuum and heat at 110 °C for 24 hours.
-
After hydrolysis, cool the sample and evaporate the HCl under a stream of nitrogen.
-
Reconstitute the amino acid residue in 100 µL of ultrapure water.
-
-
Derivatization with Marfey's Reagent (FDAA):
-
To 50 µL of the amino acid solution, add 20 µL of 1 M sodium bicarbonate.
-
Add 100 µL of 1% (w/v) Marfey's reagent in acetone.
-
Incubate the mixture at 40 °C for 1 hour.
-
Cool the reaction mixture to room temperature and neutralize with 20 µL of 2 M HCl.
-
Evaporate the acetone and dilute the sample with mobile phase A for HPLC analysis.
-
-
RP-HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 10% to 60% B over 40 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 340 nm (for FDAA derivatives).
-
Injection Volume: 20 µL.
-
Data Presentation:
| Parameter | Condition |
| Derivatizing Agent | Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA) |
| Column | C18 Reversed-Phase |
| Mobile Phase | A: 0.1% TFA in Water, B: 0.1% TFA in Acetonitrile |
| Detection | UV at 340 nm |
Workflow for Chiral Amino Acid Analysis
Caption: Workflow for chiral amino acid analysis after hydrolysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS and LC-MS/MS are invaluable for confirming the identity of peptides and their impurities, including those arising from aspartimide formation. While MS itself cannot distinguish between enantiomers, when coupled with chiral chromatography, it provides definitive identification of diastereomeric peptides.
Protocol 3: LC-MS/MS Analysis for Impurity Profiling
This protocol is designed to identify and characterize impurities related to this compound incorporation, such as β-aspartyl peptides and piperidide adducts.
Methodology:
-
Sample Preparation:
-
Prepare the peptide sample as described in Protocol 1.
-
-
LC-MS/MS Conditions:
-
LC System: A UPLC or HPLC system capable of high-resolution separation.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Optimize for the separation of the main peptide from its impurities.
-
Flow Rate: 0.2-0.4 mL/min.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Data Acquisition: Perform MS1 scans to identify parent ions and data-dependent MS2 scans for fragmentation and sequence confirmation.
-
Data Presentation:
| Parameter | Condition |
| Column | C18 Reversed-Phase |
| Mobile Phase | A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile |
| Mass Spectrometer | Q-TOF or Orbitrap |
| Ionization | ESI Positive |
Expected Results: The mass spectrometer will provide accurate mass measurements for the parent peptide and any impurities. MS/MS fragmentation patterns will help to confirm the peptide sequence and identify the location of modifications, such as the formation of β-aspartyl linkages.
Logical Flow for LC-MS/MS Impurity Profiling
Caption: Logical flow for LC-MS/MS impurity profiling.
Enzymatic Digestion
Enzymatic digestion with proteases that have specific cleavage sites can be used to pinpoint the location of a D-amino acid residue. For instance, some proteases are stereospecific and will not cleave at a D-amino acid residue.
Protocol 4: Enzymatic Digestion with Asp-N Protease
Asp-N protease cleaves N-terminal to aspartic acid residues. Its activity can be hindered by the presence of a D-Asp residue, making it a useful tool for identifying D-Asp incorporation.[1]
Methodology:
-
Sample Preparation:
-
Dissolve the peptide in a digestion buffer (e.g., 50 mM Tris-HCl, pH 8.0) to a concentration of 1 mg/mL.
-
-
Enzymatic Digestion:
-
Add Asp-N protease to the peptide solution at an enzyme-to-substrate ratio of 1:100 (w/w).
-
Incubate the mixture at 37 °C for 4-18 hours.[9]
-
Stop the reaction by adding an acid (e.g., 1% TFA).
-
-
Analysis of Digestion Products:
-
Analyze the digest by RP-HPLC or LC-MS as described in the previous protocols.
-
Data Presentation:
| Parameter | Condition |
| Enzyme | Asp-N Protease |
| Buffer | 50 mM Tris-HCl, pH 8.0 |
| Incubation | 37 °C, 4-18 hours |
| Analysis | RP-HPLC or LC-MS |
Expected Results: If the peptide contains a D-Asp residue at a potential cleavage site, the digestion will be incomplete, resulting in the presence of a larger, undigested fragment in the chromatogram or mass spectrum. Comparison with the digestion of the all-L-aspartic acid peptide will confirm the location of the D-amino acid.
Quantitative Data Summary
The formation of aspartimide and subsequent by-products is highly sequence-dependent and influenced by the protecting group used for the aspartic acid side chain. The following table summarizes representative data on aspartimide formation.
Table 1: Aspartimide-Related By-products in a Model Peptide Sequence
| Asp Protecting Group | % Target Peptide | % Aspartimide | % Other By-products |
| OtBu | Variable, can be low | Can be significant | Piperidides, β-peptides |
| OMpe | Higher than OtBu | Reduced | Lower levels of by-products |
| ODmab | High | Very low | Minimal by-products |
Note: The exact percentages are highly dependent on the specific peptide sequence, synthesis conditions, and cleavage cocktail.
Conclusion
The successful incorporation of this compound into synthetic peptides requires careful monitoring to ensure chiral purity and minimize side reactions. The analytical techniques and protocols outlined in these application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to effectively characterize their synthetic peptides. A combination of chiral HPLC, LC-MS/MS, and enzymatic digestion is recommended for a thorough analysis of D-aspartic acid incorporation and the identification of related impurities.
References
- 1. Application of proteases to the identification of chiral modifications in synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [worldwide.promega.com]
Application of H-D-Asp(OtBu)-OH in the Synthesis of GLP-1 Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-1 (GLP-1) analogs are a cornerstone in the treatment of type 2 diabetes and obesity. The chemical synthesis of these complex peptides, such as liraglutide and semaglutide, often employs solid-phase peptide synthesis (SPPS). A critical building block in the synthesis of many GLP-1 analogs is the protected amino acid derivative, H-D-Asp(OtBu)-OH. The incorporation of a D-amino acid can enhance the peptide's resistance to enzymatic degradation, thereby prolonging its therapeutic effect. The tert-butyl (OtBu) protecting group on the side chain of aspartic acid is widely used due to its stability during peptide chain elongation and its facile removal under acidic conditions during the final cleavage step.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of GLP-1 analogs. It is intended to guide researchers, scientists, and drug development professionals through the synthetic workflow, from resin preparation to final peptide purification and analysis.
Data Presentation
The following tables summarize quantitative data reported in the synthesis of GLP-1 analogs where Fmoc-Asp(OtBu)-OH, a commonly used protected form of aspartic acid, is incorporated. While specific data for this compound is not always detailed separately, the data for its L-counterpart provides a strong indication of expected outcomes in SPPS.
| GLP-1 Analog | Synthesis Strategy | Crude Purity (%) | Overall Yield (%) | Reference |
| Liraglutide | Stepwise Solid-Phase Synthesis | 45.1 | - | [1] |
| Liraglutide | Convergent Solid-Phase Synthesis | 64 | 75 | [2] |
| Semaglutide | Solid-Phase Synthesis | 77.71 | 57.07 | [3] |
| Semaglutide Precursor | Solid-Phase Synthesis | 65.1 | 78 | [1] |
Note: Crude purity and overall yield can vary significantly based on the specific synthesis strategy, coupling reagents, resin, and purification methods employed.
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the solid-phase synthesis of GLP-1 analogs using this compound.
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the stepwise synthesis of a GLP-1 analog on a solid support.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-D-Asp(OtBu)-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIC (N,N'-Diisopropylcarbodiimide), OxymaPure
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Washing solvent: DMF
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15-20 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (Incorporation of Fmoc-D-Asp(OtBu)-OH):
-
In a separate vial, dissolve Fmoc-D-Asp(OtBu)-OH (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU/HOBt or DIC/OxymaPure, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution to activate the carboxyl group.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. The completion of the reaction can be monitored by a Kaiser test. If the test is positive (indicating free amines), the coupling step should be repeated.
-
-
Washing: After successful coupling, wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the GLP-1 analog sequence.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the final peptide-resin with DMF, followed by DCM, and dry it under vacuum.
Cleavage and Deprotection Protocol
This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of side-chain protecting groups.
Materials:
-
Peptide-resin
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v).
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin.
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
Purification and Analysis Protocol
This protocol details the purification of the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and subsequent analysis.
Materials:
-
Crude peptide
-
RP-HPLC system with a C18 column
-
Mobile phase A: 0.1% TFA in water
-
Mobile phase B: 0.1% TFA in acetonitrile (ACN)
-
Mass spectrometer (for identity confirmation)
Procedure:
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of mobile phases A and B).
-
Inject the dissolved peptide onto the C18 column.
-
Elute the peptide using a linear gradient of mobile phase B (e.g., 5-95% over 30-60 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm).
-
Collect the fractions containing the desired peptide.
-
-
Analysis:
-
Analyze the collected fractions for purity using analytical RP-HPLC with the same mobile phase system.
-
Confirm the identity and molecular weight of the purified peptide using mass spectrometry.[4]
-
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.
Visualizations
GLP-1 Receptor Signaling Pathway
Caption: GLP-1 Receptor Signaling Pathway.
Solid-Phase Peptide Synthesis (SPPS) Workflow
References
Application Notes and Protocols for the Use of H-D-Asp(OtBu)-OH in Fragment Condensation Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment condensation is a powerful strategy in solid-phase peptide synthesis (SPPS) for the generation of long or otherwise "difficult" peptides. This approach involves the synthesis of protected peptide fragments, which are subsequently coupled to a resin-bound peptide chain. The use of H-D-Asp(OtBu)-OH in one or more of these fragments is common, leveraging the tert-butyl (OtBu) protecting group for the side-chain carboxyl function of D-aspartic acid. While advantageous for its acid lability, the OtBu group on aspartic acid presents a significant challenge: the base-catalyzed formation of aspartimide.[1][2][3] This side reaction can lead to a mixture of impurities, including α- and β-peptides, as well as racemization at the aspartic acid residue, thereby complicating purification and reducing the overall yield of the target peptide.[1][3]
These application notes provide a comprehensive guide to the strategic use of this compound in fragment condensation, with a focus on mitigating aspartimide formation. Detailed protocols for fragment synthesis, condensation, and final deprotection are provided, along with a summary of critical parameters and expected outcomes.
Understanding and Mitigating Aspartimide Formation
Aspartimide formation is an intramolecular cyclization that is particularly favored when the residue C-terminal to the aspartic acid is sterically unhindered, such as glycine.[1][3] The reaction is initiated by the deprotonation of the backbone amide nitrogen, which then attacks the side-chain carbonyl of the Asp(OtBu) residue. This process is exacerbated by the repeated exposure to basic conditions during the removal of the Nα-Fmoc protecting group in stepwise SPPS.[1][2][3]
Several strategies can be employed to minimize aspartimide formation when using this compound in peptide fragments:
-
Strategic Fragment Design: Whenever possible, avoid placing residues known to promote aspartimide formation (e.g., Gly, Ser, Asn) immediately C-terminal to the D-Asp(OtBu) residue within a fragment.[1]
-
Optimized Deprotection Conditions: During the synthesis of the Asp(OtBu)-containing fragment, utilize modified Fmoc-deprotection cocktails. The addition of an acidic additive like 1-hydroxybenzotriazole (HOBt) or formic acid to the piperidine solution can significantly suppress aspartimide formation.[2][4]
-
Alternative Protecting Groups: For particularly sensitive sequences, consider using bulkier side-chain protecting groups on the aspartic acid, such as 3-methylpent-3-yl (Mpe), which offer greater steric hindrance to the cyclization reaction.[2]
-
Backbone Protection: The use of a dipeptide building block, such as Fmoc-D-Asp(OtBu)-(Dmb)Gly-OH, where a 2,4-dimethoxybenzyl (Dmb) group protects the backbone amide nitrogen of the subsequent glycine, can effectively prevent aspartimide formation.[3]
Data Presentation: Quantitative Analysis of Aspartimide Formation
The following tables summarize quantitative data on the extent of aspartimide formation under various conditions. While this data is primarily derived from studies on stepwise SPPS, the underlying principles are directly applicable to the synthesis of peptide fragments for condensation.
Table 1: Influence of C-terminal Residue on Aspartimide Formation
| Aspartic Acid Sequence | Aspartimide Formation (%) |
| -D-Asp(OtBu)-Gly- | High |
| -D-Asp(OtBu)-Ser- | Moderate |
| -D-Asp(OtBu)-Ala- | Low |
| -D-Asp(OtBu)-Val- | Very Low |
Data is qualitative and illustrates the general trend. Actual percentages vary with specific peptide sequence and reaction conditions.
Table 2: Effect of Deprotection Conditions on Aspartimide Formation in a Model Peptide (-D-Asp(OtBu)-Gly-)
| Deprotection Reagent | Aspartimide Formation (%) |
| 20% Piperidine in DMF | ~15-20% |
| 20% Piperidine, 0.1 M HOBt in DMF | ~5-10% |
| 2% DBU, 2% Piperidine in DMF | ~10-15% |
| 5% Piperazine in DMF | ~5-8% |
Data is approximate and based on typical observations in stepwise SPPS.
Experimental Protocols
Protocol 1: Synthesis of a Peptide Fragment Containing this compound
This protocol outlines the manual solid-phase synthesis of a protected peptide fragment.
1. Resin Preparation: a. Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes in a reaction vessel. b. Drain the DCM.
2. Loading of the First Amino Acid: a. Dissolve the C-terminal Fmoc-protected amino acid (2 equivalents relative to resin loading) and diisopropylethylamine (DIEA) (4 equivalents) in DCM. b. Add the solution to the resin and agitate for 1-2 hours. c. Add a capping solution (e.g., DCM/Methanol/DIEA 80:15:5) and agitate for 30 minutes. d. Wash the resin with DCM, DMF, and finally DCM. Dry the resin under vacuum.
3. Stepwise Elongation (for each amino acid): a. Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 10 minutes. For fragments containing the -D-Asp(OtBu)-Gly- motif, it is highly recommended to use a deprotection solution containing 0.1 M HOBt. b. Washing: Wash the resin thoroughly with DMF (5 x 1 min). c. Coupling: i. In a separate vessel, pre-activate the next Fmoc-amino acid (3 equivalents) with a coupling reagent such as HBTU (3 equivalents) and DIEA (6 equivalents) in DMF for 2 minutes. ii. Add the activated amino acid solution to the resin and agitate for 1-2 hours. iii. Monitor the coupling completion using a Kaiser test. If the test is positive, repeat the coupling step. d. Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
4. Cleavage of the Protected Fragment from the Resin: a. Wash the resin with DCM. b. Treat the resin with a solution of 1% trifluoroacetic acid (TFA) in DCM for 2 minutes. Repeat 5-10 times, collecting the filtrate each time in a flask containing pyridine to neutralize the TFA. c. Evaporate the solvent under reduced pressure. d. Precipitate the protected peptide fragment in cold diethyl ether, centrifuge, and dry under vacuum.
Protocol 2: Solid-Phase Fragment Condensation
This protocol describes the coupling of a protected peptide fragment to a resin-bound peptide chain.
1. Resin-Bound Peptide Preparation: a. Synthesize the N-terminal fragment on a suitable resin (e.g., Rink Amide resin) following standard SPPS protocols. b. Perform the final Fmoc deprotection to expose the N-terminal amine. c. Wash the resin thoroughly with DMF and dry under vacuum.
2. Fragment Condensation: a. Dissolve the protected C-terminal fragment (containing this compound) (1.5 equivalents relative to the resin-bound peptide) and a coupling reagent such as diisopropylcarbodiimide (DIC) (1.5 equivalents) and HOBt (1.5 equivalents) in a minimal volume of DMF or a DMF/DCM mixture. b. Add the solution to the dried resin-bound peptide. c. Agitate the reaction mixture for 12-24 hours. d. Monitor the reaction completion by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC-MS.
3. Capping and Washing: a. After the condensation, cap any unreacted N-terminal amines by treating the resin with a solution of acetic anhydride and DIEA in DMF. b. Wash the resin extensively with DMF and DCM.
Protocol 3: Final Deprotection and Cleavage
This protocol details the removal of all protecting groups and cleavage of the final peptide from the resin.
1. Resin Preparation: a. Wash the resin with DCM and dry under vacuum.
2. Cleavage and Deprotection: a. Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A standard cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5). b. Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours. c. Filter the resin and collect the filtrate.
3. Peptide Precipitation and Purification: a. Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether. b. Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether. c. Dry the crude peptide under vacuum. d. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Caption: Experimental workflow for peptide synthesis via fragment condensation.
Caption: Signaling pathway of desired deprotection versus aspartimide side reaction.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing aspartimide formation with H-D-Asp(OtBu)-OH in Fmoc SPPS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing aspartimide formation when using H-D-Asp(OtBu)-OH in Fmoc solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a problem in Fmoc SPPS?
A1: Aspartimide formation is a common side reaction in Fmoc-based SPPS involving the intramolecular cyclization of an aspartic acid (Asp) residue. The backbone amide nitrogen of the amino acid C-terminal to the Asp residue attacks the side-chain carbonyl group.[1] This reaction is catalyzed by the base (typically piperidine) used for Fmoc deprotection.[1][2] The resulting five-membered succinimide ring, known as an aspartimide, is unstable.[1] It can be subsequently attacked by nucleophiles like piperidine or water, leading to a mixture of desired α-aspartyl peptides and undesired β-aspartyl peptides.[1][2] Furthermore, this process can cause racemization at the α-carbon of the aspartic acid, resulting in the formation of D-aspartyl peptides.[1][3] These byproducts are often difficult to separate from the target peptide due to similar masses and chromatographic properties, reducing the overall yield and purity of the synthesis.[3]
Q2: Which peptide sequences are most susceptible to aspartimide formation?
A2: The propensity for aspartimide formation is highly dependent on the amino acid sequence. Sequences where aspartic acid is followed by a small, sterically unhindered amino acid are particularly problematic. The most susceptible sequences include:
-
Asp-Gly
-
Asp-Asn
-
Asp-Ser
-
Asp-Ala
The lack of a bulky side chain on these residues, especially glycine, facilitates the necessary conformation for the backbone nitrogen to attack the side-chain ester.[2]
Q3: How does temperature affect aspartimide formation?
A3: Higher temperatures accelerate the rate of aspartimide formation.[2] This is a critical consideration in microwave-assisted SPPS, where elevated temperatures are often used to increase the speed of coupling and deprotection steps. While microwave synthesis can be very efficient, it requires careful optimization to minimize temperature-induced side reactions.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Significant aspartimide formation detected in the crude peptide by HPLC/MS. | The peptide sequence is highly susceptible (e.g., Asp-Gly). | 1. Use a sterically hindered Asp protecting group: Replace Fmoc-D-Asp(OtBu)-OH with a derivative containing a bulkier side-chain protecting group like OMpe, OEpe, or OBno.[1][3] 2. Employ backbone protection: For particularly problematic sequences like Asp-Gly, use a pre-formed dipeptide with a backbone protecting group, such as Fmoc-D-Asp(OtBu)-(Dmb)Gly-OH.[1] |
| Standard 20% piperidine in DMF is too harsh for the sequence. | 1. Modify the deprotection reagent: Add an acidic additive like 0.1 M 1-hydroxybenzotriazole (HOBt) to the 20% piperidine/DMF solution to lower its basicity.[1][4] 2. Use a weaker base: Replace piperidine with a weaker base like piperazine or morpholine.[1][5] | |
| High temperatures during synthesis, especially in microwave-assisted SPPS. | Reduce the reaction temperature: For microwave SPPS, lower the coupling temperature for the Asp residue and subsequent amino acids to minimize aspartimide formation.[1] | |
| Racemization of the D-Asp residue is observed. | Aspartimide formation is occurring, as the intermediate is prone to epimerization. | The primary goal is to prevent the formation of the aspartimide intermediate. All solutions for preventing aspartimide formation will also reduce racemization. The use of highly hindered protecting groups like OBno has been shown to significantly improve chiral stability.[3] |
Data Presentation: Efficacy of Aspartyl Protecting Groups
The choice of the side-chain protecting group on the aspartic acid residue is a critical factor in preventing aspartimide formation. The following table summarizes the effectiveness of various protecting groups in the synthesis of the model peptide H-Val-Lys-D-Asp -Gly-Tyr-Ile-OH, which is highly prone to this side reaction. The data represents the percentage of the desired target peptide remaining after prolonged treatment with 20% piperidine in DMF, simulating multiple deprotection cycles.
| Asp Protecting Group | Description | % Target Peptide (VKDGYI) | Aspartimide Formation per Cycle |
| OtBu (tert-butyl) | Standard, least sterically hindered group. | ~16% | High |
| OMpe (3-methylpent-3-yl) | A bulkier alternative to OtBu. | ~49% | Moderate |
| OBno (5-n-butyl-5-nonyl) | A highly bulky trialkylcarbinol-based group. | ~90% | ~0.1%[3] |
Data is compiled from comparative studies and demonstrates the significant improvement in preventing aspartimide formation with increasing steric bulk of the protecting group.[1][3]
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection with Piperidine/HOBt
This protocol is a simple modification to the standard Fmoc deprotection step and is effective at reducing aspartimide formation in moderately susceptible sequences.
-
Reagent Preparation: Prepare a fresh deprotection solution of 20% (v/v) piperidine and 0.1 M HOBt in high-purity DMF.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in the reaction vessel.
-
Deprotection: Drain the DMF and add the 20% piperidine/0.1 M HOBt solution to the resin.
-
Reaction: Agitate the resin gently for 10 minutes. Drain the solution.
-
Second Deprotection: Add a fresh aliquot of the deprotection solution and agitate for another 10 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and byproducts. The resin is now ready for the next coupling step.
Protocol 2: Coupling of a Sterically Hindered Aspartic Acid Derivative (e.g., Fmoc-D-Asp(OBno)-OH)
This is a highly effective method for sequences that are very prone to aspartimide formation.
-
Resin Preparation: Perform the standard Fmoc deprotection of the N-terminal amino acid on the resin (Protocol 1 can be used for this step).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Asp(OBno)-OH (1.5 equivalents relative to resin loading) and a suitable coupling reagent like HBTU (1.45 equivalents) in DMF. Add DIPEA (3 equivalents) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel for 1-2 hours at room temperature. Monitor the reaction for completeness using a qualitative method (e.g., Kaiser test).
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times).
-
Capping (Optional): To ensure any unreacted amino groups are blocked, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
Visualizations
Mechanism of Aspartimide Formation
Caption: Base-catalyzed mechanism of aspartimide formation and subsequent side reactions.
Strategy Selection for Aspartimide Prevention
Caption: Decision workflow for selecting a strategy to prevent aspartimide formation.
Experimental Workflow for Fmoc SPPS Cycle
Caption: A generalized workflow for a single cycle of Fmoc Solid-Phase Peptide Synthesis.
References
Technical Support Center: H-D-Asp(OtBu)-OH Side Reaction Troubleshooting Guide
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting side reactions encountered when using H-D-Asp(OtBu)-OH in solid-phase peptide synthesis (SPPS). The following question-and-answer format directly addresses common issues and provides detailed protocols to mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction associated with this compound in Fmoc-SPPS?
The main side reaction is the formation of aspartimide, a cyclic succinimide derivative.[1][2][3][4] This occurs through the intramolecular cyclization of the aspartic acid residue, where the backbone amide nitrogen attacks the side-chain carboxyl group.[2][4] This reaction is particularly prevalent under the basic conditions used for the removal of the Fmoc protecting group, such as treatment with piperidine.[1][2]
Q2: Why is aspartimide formation problematic?
Aspartimide formation is a significant issue in peptide synthesis for several reasons:
-
Formation of Multiple Byproducts: The aspartimide ring can be opened by nucleophiles like piperidine or water, leading to a mixture of desired α-aspartyl peptides and undesired β-aspartyl peptides.[1][2]
-
Racemization: The chiral center of the aspartic acid can epimerize during this process, resulting in the formation of D-aspartyl peptides, which are difficult to separate from the desired L-isomer.[2]
-
Purification Challenges: These byproducts, particularly the β-aspartyl and epimerized peptides, often have similar masses and chromatographic retention times to the target peptide, making purification extremely challenging and sometimes impossible.[1][5]
-
Reduced Yield: The conversion of the desired peptide into these various side products leads to a significant reduction in the overall yield.[2]
Q3: Which peptide sequences are most susceptible to aspartimide formation?
The tendency for aspartimide formation is highly dependent on the peptide sequence.[4] Sequences where the aspartic acid residue is followed by a small, sterically unhindered amino acid are particularly prone to this side reaction. The most problematic sequences include:
-
Asp-Gly (D-G): This is the most notorious sequence for aspartimide formation due to the lack of steric hindrance from the glycine residue.
-
Asp-Asn (D-N)
-
Asp-Ser (D-S)
-
Asp-Ala (D-A) [6]
-
Asp-Arg (D-R)
Q4: How does temperature affect aspartimide formation?
Increased temperatures significantly accelerate the rate of aspartimide formation. This is a critical consideration in microwave-assisted SPPS, where elevated temperatures are used to expedite coupling and deprotection steps. While microwave synthesis can be highly efficient, careful optimization of temperature is necessary to minimize this side reaction.
Troubleshooting Guide
Issue: Significant aspartimide formation is detected in my crude peptide.
This is a common problem, especially with susceptible sequences. The following strategies can be employed to mitigate or eliminate aspartimide formation.
Strategy 1: Modification of Fmoc Deprotection Conditions
One of the simplest approaches is to alter the Fmoc deprotection conditions to be less basic.
-
Use of a Weaker Base: Replacing piperidine with a weaker base can significantly reduce the rate of aspartimide formation.
-
4-Methylpiperidine: Can be used as a direct replacement for piperidine and has been shown to be effective.
-
Piperazine: A weaker base that can suppress aspartimide formation.
-
-
Addition of an Acidic Additive: Adding a small amount of a weak acid to the piperidine deprotection solution can help to lower the basicity and reduce aspartimide formation.
-
Hydroxybenzotriazole (HOBt): The addition of 0.1 M HOBt to the 20% piperidine/DMF solution is a widely used method to suppress aspartimide formation.[7]
-
Strategy 2: Utilization of Sterically Hindered Side-Chain Protecting Groups
Increasing the steric bulk of the aspartate side-chain protecting group can physically hinder the intramolecular cyclization. Several alternatives to the standard tert-butyl (OtBu) group are available.
-
Fmoc-D-Asp(OMpe)-OH: 3-Methylpent-3-yl ester protection.
-
Fmoc-D-Asp(OEpe)-OH: 3-Ethylpent-3-yl ester protection.
-
Fmoc-D-Asp(OPhp)-OH: 4-Propylhept-4-yl ester protection.
-
Fmoc-D-Asp(OBno)-OH: 5-Butylnon-5-yl ester protection.
Strategy 3: Backbone Protection
This strategy involves protecting the backbone amide nitrogen of the amino acid following the aspartic acid residue, thereby preventing it from acting as a nucleophile in the cyclization reaction. This is the most effective method for completely eliminating aspartimide formation.
-
Fmoc-D-Asp(OtBu)-(Dmb)Gly-OH: This dipeptide, where the glycine nitrogen is protected with a 2,4-dimethoxybenzyl (Dmb) group, is used for the problematic Asp-Gly sequence.[8] The Dmb group is cleaved during the final TFA cleavage step.
Data Presentation
The following table summarizes the effectiveness of different strategies in reducing aspartimide formation for the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH, which is highly susceptible to this side reaction.
| Strategy | Protecting Group / Condition | Approximate % Aspartimide Formation | Key Advantages | Key Disadvantages |
| Standard | This compound | 50-70% | Well-established, lower cost. | High propensity for aspartimide formation. |
| Modified Deprotection | 20% Piperidine, 0.1 M HOBt in DMF | 20-40% | Simple modification to existing protocols. | Does not completely eliminate the side reaction. |
| Bulky Esters | H-D-Asp(OMpe)-OH | ~25-35% | Significant reduction in aspartimide formation. | Higher cost, potential for steric hindrance. |
| H-D-Asp(OEpe)-OH | ~10-20% | Further reduction in aspartimide formation. | Higher cost, increased steric bulk. | |
| H-D-Asp(OPhp)-OH | ~5-10% | Excellent suppression of aspartimide formation. | Higher cost, significant steric bulk. | |
| H-D-Asp(OBno)-OH | <5% | Virtually eliminates aspartimide formation. | Highest cost among bulky esters. | |
| Backbone Protection | Fmoc-D-Asp(OtBu)-(Dmb)Gly-OH | ~0% | Complete suppression of aspartimide formation.[8] | Sequence-dependent, dipeptide coupling can be slower. |
Data is compiled from multiple studies and represents typical values under standard Fmoc-SPPS conditions.
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection with Piperidine
This protocol is suitable for peptides not highly susceptible to aspartimide formation.
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate gently for 5-10 minutes.
-
Second Deprotection: Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for another 10-15 minutes to ensure complete Fmoc removal.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Protocol 2: Fmoc Deprotection with Piperidine and HOBt
This protocol is recommended for peptides containing aspartic acid residues to partially suppress aspartimide formation.
-
Reagent Preparation: Prepare a solution of 20% (v/v) piperidine in DMF containing 0.1 M HOBt.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection: Drain the DMF and add the 20% piperidine/0.1 M HOBt in DMF solution to the resin. Agitate gently for 10-15 minutes.
-
Second Deprotection: Drain the solution and repeat the treatment with a fresh portion of the deprotection solution for another 15-20 minutes.
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF (5-7 times).
Protocol 3: Coupling of Fmoc-D-Asp(Side Chain)-OH
This protocol is for the incorporation of sterically hindered aspartic acid derivatives.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-D-Asp(Side Chain)-OH (3 equivalents relative to resin loading) and a coupling reagent such as HCTU or HATU (3 equivalents) in DMF. Add diisopropylethylamine (DIPEA) or collidine (6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. Monitor the coupling reaction using a qualitative method (e.g., Kaiser test). If the coupling is incomplete, a second coupling may be performed.
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).
Protocol 4: Coupling of Fmoc-D-Asp(OtBu)-(Dmb)Gly-OH Dipeptide
This protocol is for the incorporation of the backbone-protected dipeptide.
-
Dipeptide Activation: In a separate vessel, dissolve Fmoc-D-Asp(OtBu)-(Dmb)Gly-OH (2 equivalents) and a coupling reagent such as HATU (2 equivalents) in DMF. Add DIPEA (4 equivalents) and allow the mixture to pre-activate for 5 minutes.
-
Coupling: Add the activated dipeptide solution to the deprotected resin.
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. The coupling of this dipeptide may be slower due to steric hindrance.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF.
Protocol 5: Peptide Cleavage and Deprotection
This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.
-
Resin Preparation: Wash the dried peptide-resin with dichloromethane (DCM) to remove residual DMF.
-
Cleavage: Prepare a cleavage cocktail appropriate for your peptide sequence. A common cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT). Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide. Wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.iris-biotech.de [media.iris-biotech.de]
- 5. americanpeptidesociety.org [americanpeptidesociety.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Fmoc-Asp(OtBu)-(Dmb)Gly-OH [cem.com]
Technical Support Center: Optimizing Coupling Efficiency of Fmoc-D-Asp(OtBu)-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the coupling of Fmoc-D-Asp(OtBu)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using Fmoc-D-Asp(OtBu)-OH in peptide synthesis?
The main issue is not typically the coupling efficiency itself, but the propensity for a side reaction known as aspartimide formation.[1][2] This reaction is catalyzed by the basic conditions used for Fmoc group removal (e.g., piperidine) and can lead to a variety of impurities, including α- and β-peptides, racemized products, and piperidide adducts, which are often difficult to separate from the target peptide.[1][2][3]
Q2: Which peptide sequences are most susceptible to aspartimide formation?
Aspartimide formation is highly sequence-dependent. The risk is significantly higher when the aspartic acid residue is followed by amino acids with small or unhindered side chains. The most problematic sequences include Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Arg.[4][5][6] The Asp-Gly sequence is particularly notorious for this side reaction.[3][7]
Q3: How can I detect aspartimide formation in my crude peptide?
Aspartimide formation can be identified by analyzing the crude peptide using mass spectrometry and HPLC. You may observe peaks corresponding to the mass of your target peptide (as some byproducts are isomers) as well as unexpected masses.[1] The aspartimide itself has a mass corresponding to the loss of water (-18 Da) from the peptide. The subsequent hydrolysis products (β-aspartyl peptides and epimerized α-aspartyl peptides) will have the same mass as the target peptide but may have different retention times on HPLC.[1] However, these isomers are often difficult to separate chromatographically from the desired product.[1]
Q4: Can I improve coupling efficiency by simply extending the coupling time or double coupling?
While extending coupling time or performing a double coupling can help in cases of sterically hindered amino acids, it is generally not the primary solution for issues with Fmoc-D-Asp(OtBu)-OH.[8] The main problem, aspartimide formation, occurs during the deprotection step, not the coupling step.[3] Prolonged synthesis cycles and repeated exposure to basic deprotection conditions will actually increase the extent of aspartimide formation.[9]
Q5: Are there alternative protecting groups for the Asp side chain that are less prone to this side reaction?
Yes, a highly effective strategy is to use a bulkier side-chain protecting group which sterically hinders the cyclization reaction.[4][10] Several alternatives to OtBu have been developed and are commercially available. These include OMpe (3-methylpent-3-yl), OEpe (3-ethyl-3-pentyl), and OBno (5-n-butyl-5-nonyl), with OBno showing exceptional suppression of aspartimide formation.[1][11][12]
Troubleshooting Guide
This guide provides a structured approach to troubleshoot and optimize protocols involving Fmoc-D-Asp(OtBu)-OH.
Issue 1: Low yield and multiple impurities in the crude product, especially with Asp-Gly/Asn/Ser sequences.
-
Probable Cause: Aspartimide formation during Fmoc deprotection.[2]
-
Solutions:
-
Modify Deprotection Conditions: Reduce the basicity or duration of the Fmoc deprotection step.
-
Use a Bulkier Side-Chain Protecting Group: Replace Fmoc-D-Asp(OtBu)-OH with a derivative less prone to cyclization.
-
Backbone Protection: For particularly critical Asp-Gly sequences, use a pre-formed dipeptide with a backbone protecting group, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH. The 2,4-dimethoxybenzyl (Dmb) group on the glycine nitrogen prevents the nucleophilic attack required for aspartimide formation.[7][14]
-
Issue 2: Incomplete coupling of the amino acid following the Asp(OtBu) residue.
-
Probable Cause: Steric hindrance or peptide aggregation on the resin. While less common than aspartimide formation, it can occur, especially in "difficult" sequences.
-
Solutions:
-
Optimize Coupling Reagents: Use a more efficient coupling reagent combination. HATU or HCTU with DIPEA or collidine are generally robust choices.[8]
-
Perform a Double Coupling: If a monitoring test (like the Kaiser test) indicates incomplete coupling, repeat the coupling step before proceeding to the next deprotection.[8]
-
Change Solvent: In some cases of aggregation, switching the solvent from DMF to NMP (N-Methyl-2-pyrrolidone) or adding a small percentage of DMSO can help.[5]
-
Data Presentation
Table 1: Comparison of Aspartimide-Related Byproducts with Different Side-Chain Protecting Groups.
This table summarizes the percentage of byproducts formed after treating model peptidyl resins (H-Val-Lys-Asp-Xxx-Tyr-Ile-OH) with 20% piperidine in DMF for an extended period to simulate multiple deprotection cycles.
| Following Residue (Xxx) | Asp Protecting Group | Target Peptide (%) | Aspartimide-Related Byproducts (%) | D-Aspartate (%) |
| Asn | OtBu | 61.1 | 38.9 | 10.9 |
| OMpe | 94.3 | 5.7 | 1.8 | |
| OBno | 99.7 | 0.3 | 0.1 | |
| Arg | OtBu | 76.2 | 23.8 | 6.5 |
| OMpe | 97.4 | 2.6 | 0.9 | |
| OBno | 99.6 | 0.4 | 0.1 | |
| Gly | OtBu | 9.7 | 90.3 | 31.4 |
| OMpe | 68.7 | 31.3 | 10.6 | |
| OBno | 90.1 | 9.9 | 3.0 |
Data adapted from comparative tests on Scorpion toxin II model peptides.[1]
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-D-Asp(OtBu)-OH
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes in the reaction vessel.[14]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v). Perform this step twice: first for 3-5 minutes, drain, and then for 10-15 minutes.[8][14]
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.[14]
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-D-Asp(OtBu)-OH (3-5 equivalents relative to resin loading) and a coupling reagent like HCTU or HATU (3-5 equivalents) in DMF. Add a base such as DIPEA (6-10 equivalents).[8] Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
Monitoring (Optional): Perform a Kaiser test or other colorimetric test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), consider a second coupling (double coupling).[8]
Protocol 2: Modified Fmoc Deprotection to Minimize Aspartimide Formation
-
Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperidine with 0.1 M HOBt dissolved in DMF.[4]
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection: Drain the DMF and add the prepared deprotection solution to the resin.
-
Reaction: Agitate the resin for the desired time (e.g., 2 cycles of 10 minutes each).[4]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to remove reagents.
Protocol 3: Coupling with Fmoc-D-Asp(OBno)-OH
This protocol is recommended for sequences highly prone to aspartimide formation.
-
Resin Preparation & Deprotection: Follow steps 1-3 from Protocol 1.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-D-Asp(OBno)-OH (1.0-1.5 equivalents) and a coupling reagent (e.g., HBTU, 0.95 equivalents) in DMF. Add DIPEA (2.0 equivalents) and allow the mixture to pre-activate for 5 minutes.[4]
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel for 1-2 hours at room temperature.[4]
-
Washing & Monitoring: Follow steps 6-7 from Protocol 1. The coupling of Fmoc-Asp(OBno)-OH is generally efficient and does not require significant deviation from standard procedures.[1]
Visualizations
Caption: Standard workflow for solid-phase peptide synthesis (SPPS) incorporating an Fmoc-D-Asp(OtBu)-OH residue.
Caption: Troubleshooting decision tree for optimizing Fmoc-D-Asp(OtBu)-OH coupling and minimizing side reactions.
References
- 1. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
- 9. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
- 11. researchgate.net [researchgate.net]
- 12. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
strategies to minimize racemization with H-D-Asp(OtBu)-OH
Welcome to the technical support center for H-D-Asp(OtBu)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing racemization during peptide synthesis. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern when using this compound?
A1: Racemization is the process where a chiral molecule, such as an amino acid, converts into an equal mixture of both its enantiomers (D and L forms).[1] In peptide synthesis, this leads to the loss of stereochemical integrity.[1] When working with this compound, the goal is to incorporate the D-aspartic acid residue. Racemization would lead to the undesirable incorporation of the L-aspartic acid (H-L-Asp(OtBu)-OH) enantiomer. This is a critical issue in drug development because the biological activity of a peptide is highly dependent on its specific three-dimensional structure. The presence of the incorrect isomer can lead to a significant reduction or complete loss of therapeutic efficacy and potentially cause toxic side effects.[1]
Q2: What is the primary mechanism of racemization for aspartic acid derivatives like this compound?
A2: The primary mechanism for racemization of aspartic acid residues is through the formation of a succinimide intermediate, also known as aspartimide formation.[2][3][4] This occurs when the nitrogen atom of the following amino acid residue attacks the side-chain carbonyl group of the activated aspartic acid. This intramolecular cyclization is particularly prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser.[2] The succinimide intermediate has a planar structure, and upon ring-opening, it can yield a mixture of D- and L-isomers at the α-carbon, as well as β-isomers.[2][3]
Q3: Which factors primarily influence the extent of racemization during the coupling of this compound?
A3: The key factors that influence racemization during peptide bond formation include:
-
Choice of Coupling Reagent: Some coupling reagents are more prone to causing racemization than others.[1]
-
Type and Strength of the Base: The presence, strength, and steric hindrance of the base used play a crucial role.[1][5]
-
Reaction Temperature: Higher temperatures can accelerate the rate of racemization.[5][6]
-
Solvent Polarity: The polarity of the solvent can also influence the rate of racemization.[7]
-
Activation Time: Prolonged pre-activation of the amino acid can increase the risk of racemization.[5]
Troubleshooting Guide
Issue: Significant level of L-epimer detected in the product.
This is a common issue that can often be traced back to the coupling step. Here's a step-by-step guide to troubleshoot and mitigate the problem.
1. Review Your Coupling Reagent and Additives
Carbodiimide reagents like DCC and DIC, when used alone, can lead to significant racemization.[1] Modern coupling reagents and the use of additives are highly recommended to suppress this side reaction.[5][8]
-
Recommendation: Switch to a uronium/aminium-based coupling reagent such as HBTU, HATU, HCTU, or PyBOP, which are known to be highly efficient and minimize racemization.[5][9] If using a carbodiimide like DIC, it is crucial to add an equimolar amount of an additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure.[5][8] Oxyma Pure is often a superior and non-explosive alternative to HOBt.[8]
Quantitative Data on Racemization with Different Coupling Reagents and Additives:
| Coupling Reagent | Additive | Base | D-Product (%)* |
| DIC | - | DIPEA | High |
| DIC | HOBt | DIPEA | 9.3 |
| DIC | Oxyma | DIPEA | 1.1 |
| HBTU | - | DIPEA | Low |
| HATU | - | DIPEA | Very Low |
*Data adapted from studies on N-protected amino acids can serve as a guide.[5]
2. Optimize the Base
The base used in the coupling reaction plays a significant role in racemization. Stronger, less sterically hindered bases can more readily abstract the alpha-proton of the activated amino acid, leading to increased racemization.[5]
-
Recommendation: If you are using a strong base like triethylamine (TEA) or an excess of N,N-diisopropylethylamine (DIPEA), consider switching to a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a weaker base, while 2,4,6-collidine is a sterically hindered base that can help minimize racemization.[5][6] Ensure you are using a stoichiometric amount of the base.
3. Control the Reaction Temperature
Elevated temperatures can accelerate the rate of racemization.[5]
-
Recommendation: Perform the coupling reaction at a lower temperature. It is advisable to conduct the activation step at 0°C or even -15°C.[5] After the initial low-temperature activation, the reaction can be allowed to slowly warm to room temperature, but this should be done cautiously while monitoring for racemization.[5]
4. Minimize Pre-activation and Reaction Times
Leaving the activated this compound for an extended period before adding the amine component can increase the likelihood of racemization.[5]
-
Recommendation: Pre-activate the this compound with the coupling reagent for a short period (e.g., 1-5 minutes) before adding the amine.[1][5] Avoid unnecessarily long overall reaction times.[5]
Experimental Protocols
Protocol 1: Low-Racemization Coupling using HATU/DIPEA
-
Dissolve this compound (1.0 eq.) and the amine component (1.0-1.2 eq.) in anhydrous DMF (0.1 M).
-
In a separate vial, dissolve HATU (1.1 eq.) in anhydrous DMF.
-
Add the HATU solution to the reaction mixture.
-
Cool the reaction mixture to 0°C.
-
Add DIPEA (2.0 eq.) dropwise while maintaining the temperature at 0°C.
-
Stir the reaction at 0°C for 15 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and perform a standard aqueous work-up.[5]
Protocol 2: Minimal Racemization Coupling using DIC/Oxyma
-
Dissolve this compound (1.0 eq.) and Oxyma (1.1 eq.) in anhydrous DCM or DMF (0.1 M).
-
Cool the solution to 0°C.
-
Add DIC (1.1 eq.) to the solution and stir for 5 minutes at 0°C for pre-activation.
-
Add the amine component (1.0-1.2 eq.) to the reaction mixture.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform a standard aqueous work-up.[5]
Visualizations
Caption: Mechanism of racemization for this compound during peptide coupling.
Caption: Troubleshooting workflow for minimizing racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. A Rapid, Comprehensive Liquid Chromatography-Mass Spectrometry (LC-MS)-based Survey of the Asp Isomers in Crystallins from Human Cataract Lenses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
Technical Support Center: Aggregation in Peptides Containing H-D-Asp(OtBu)-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of peptides containing H-D-Asp(OtBu)-OH.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a concern for peptides containing this compound?
A1: Peptide aggregation is the process by which peptide molecules self-associate to form larger, often insoluble, structures.[1][2][3] This can be driven by interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.[2] For peptides containing this compound, the bulky and hydrophobic nature of the tert-butyl (OtBu) protecting group can contribute to this phenomenon. Aggregation is a significant concern as it can lead to decreased peptide purity, poor solubility, and reduced biological activity.[2][4] It can also complicate synthesis, purification, and formulation development.[1][4]
Q2: What is aspartimide formation and how is it related to this compound?
A2: Aspartimide formation is a common side reaction in Fmoc-based solid-phase peptide synthesis (SPPS) involving aspartic acid residues.[5] It is a base-catalyzed intramolecular cyclization that is particularly problematic during the repeated piperidine treatments used for Fmoc group removal.[5] This reaction can lead to the formation of impurities, including α- and β-peptides, which are often difficult to separate from the desired peptide.[5] The use of Fmoc-Asp(OtBu)-OH, a standard building block, can lead to significant levels of aspartimide-related byproducts, especially in challenging sequences like Asp-Gly.[5][6]
Q3: Can the D-configuration of aspartic acid influence aggregation?
A3: While the fundamental drivers of aggregation (hydrophobicity, charge, secondary structure propensity) are the same for peptides containing L- or D-amino acids, the introduction of a D-amino acid like this compound can alter the peptide's three-dimensional structure. This can disrupt typical secondary structures like α-helices and β-sheets that are often involved in aggregation. Depending on the sequence, this disruption could either inhibit or, in some cases, promote aggregation by exposing different hydrophobic patches.
Q4: Which analytical techniques can be used to detect and characterize peptide aggregation?
A4: Several techniques are available to monitor and quantify peptide aggregation.[4][7][8] The choice of method often depends on the size and nature of the aggregates. Common methods include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on size and can resolve monomers, dimers, and higher-order aggregates.[4][7]
-
Dynamic Light Scattering (DLS): Measures the size distribution of particles in a solution and is very sensitive to the presence of large aggregates.[4][8]
-
UV-Visible Spectroscopy: Can be used to monitor turbidity or light scattering as an indication of aggregation.[8] An "Aggregation Index," which is a ratio of absorbance at 280 nm versus 350 nm, can also be a simple and powerful tool.[7]
-
Fluorescence Spectroscopy: Intrinsic tryptophan fluorescence or extrinsic dyes like Thioflavin T (ThT) can be used to monitor changes in the peptide's environment or the formation of amyloid-like fibrils.[7][9]
-
Analytical Ultracentrifugation (AUC): Provides information on the molecular weight and presence of aggregates over a broad range of sizes.[4]
Troubleshooting Guide
Problem 1: Poor solubility of the crude peptide after cleavage and deprotection.
-
Symptom: The lyophilized peptide powder does not dissolve well in aqueous buffers or common HPLC solvents.
-
Possible Cause: The hydrophobic OtBu group has been removed, but the inherent sequence hydrophobicity is causing aggregation in the final peptide.
-
Solutions:
-
Solvent Screening: Attempt to dissolve the peptide in a small amount of an organic solvent like DMSO, DMF, or formic acid before slowly adding the aqueous buffer.[10][11]
-
pH Adjustment: Ensure the pH of the buffer is at least 1-2 units away from the peptide's isoelectric point (pI) to increase net charge and promote repulsion between peptide chains.[10][12]
-
Incorporate Solubilizing Tags: For future syntheses, consider adding a hydrophilic tag (e.g., poly-arginine or poly-lysine) to the N- or C-terminus, which can be cleaved after purification.[11]
-
Problem 2: On-resin aggregation during solid-phase peptide synthesis (SPPS).
-
Symptom: The resin beads clump together, show reduced swelling, or you observe incomplete coupling or Fmoc deprotection, particularly with hydrophobic sequences.[1][13]
-
Possible Cause: Interchain hydrogen bonding of the growing peptide chains on the resin is leading to aggregation.[13]
-
Solutions:
-
Optimize Synthesis Protocol:
-
Incorporate Backbone Protection:
-
Problem 3: Multiple hard-to-separate peaks observed during HPLC purification.
-
Symptom: The HPLC chromatogram of the crude peptide shows several closely eluting peaks around the main product peak, which have the same mass.
-
Possible Cause: Aspartimide formation during the synthesis has led to the generation of α- and β-peptide impurities.[5] This is a known issue with Fmoc-Asp(OtBu)-OH.[5]
-
Solutions:
-
Use Alternative Protecting Groups: For future syntheses, consider using an aspartic acid building block with a more robust side-chain protecting group that minimizes aspartimide formation.
-
Backbone Protection: Employing a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protecting group on the backbone nitrogen of the amino acid preceding the aspartic acid can sterically hinder aspartimide formation.[6][14]
-
Quantitative Data Summary
Table 1: Additives to Minimize Peptide Aggregation in Solution
| Additive Category | Example(s) | Mechanism of Action | Typical Concentration |
|---|---|---|---|
| Sugars | Sucrose, Trehalose | Stabilize the native conformation of the peptide. | 5-10% (w/v) |
| Polyols | Glycerol, Mannitol | Increase solvent viscosity and stabilize peptide structure. | 10-50% (v/v) |
| Amino Acids | Arginine, Glycine | Can reduce non-specific interactions and aggregation.[10] | 50-250 mM |
| Detergents | Tween 20, Triton X-100 | Can prevent hydrophobic aggregation at low concentrations.[10] | 0.01-0.1% (v/v) |
| Organic Solvents | Dimethyl sulfoxide (DMSO) | Disrupt hydrophobic interactions.[10] | <10% (v/v) |
Table 2: Impact of Asp Protecting Group on Aspartimide Formation
| Aspartic Acid Derivative | % Aspartimide-Related Impurities (Challenging Sequence) |
|---|---|
| Fmoc-Asp(OtBu)-OH | High |
| Fmoc-Asp(OMpe)-OH | Moderate |
| Fmoc-Asp(OBno)-OH | Very Low / Negligible[15] |
Note: Data is comparative and actual percentages can vary significantly based on the peptide sequence and synthesis conditions.
Experimental Protocols
Protocol 1: General Peptide Solubility Assay
This protocol provides a systematic approach to determine the optimal solvent for a newly synthesized peptide.
Materials:
-
Lyophilized peptide
-
Water (HPLC grade)
-
0.1 M Acetic Acid
-
10% Ammonium Hydroxide
-
Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh out a small, precise amount of lyophilized peptide (e.g., 1 mg) into several microcentrifuge tubes.
-
Aqueous Solubility Test:
-
To the first tube, add a calculated volume of water to achieve the desired concentration. Vortex thoroughly for 2-3 minutes.
-
If the peptide does not dissolve, try adding small aliquots (e.g., 5 µL) of 0.1 M acetic acid (for basic peptides) or 10% ammonium hydroxide (for acidic peptides) and vortexing after each addition.[10]
-
-
Organic Solvent Solubility Test (for hydrophobic peptides):
-
Final Clarification:
-
Once the peptide appears dissolved, centrifuge the solution at high speed (>10,000 x g) for 5-10 minutes to pellet any micro-aggregates.[10]
-
Carefully transfer the supernatant to a new, clean tube. This is your stock solution.
-
Protocol 2: Thioflavin T (ThT) Assay for Amyloid Fibril Detection
This protocol is used to monitor the formation of amyloid-like aggregates, which have a characteristic cross-β sheet structure.
Materials:
-
Peptide stock solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., PBS)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection (Excitation ~440 nm, Emission ~485 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of your peptide at the desired concentration in the assay buffer. It is recommended to filter the peptide solution through a 0.22 µm filter to remove any pre-existing aggregates.[10]
-
Prepare a working solution of ThT in the assay buffer. A final concentration of 10-20 µM ThT in each well is typical.[10]
-
-
Plate Setup:
-
Add the peptide solution to the appropriate wells of the 96-well plate.
-
Include control wells: "Buffer only" and "Buffer with ThT".
-
-
Assay Measurement:
-
Add the ThT working solution to all wells. The final volume in each well should be consistent.[10]
-
Incubate the plate, often at 37°C with intermittent shaking, to promote aggregation.
-
Measure the fluorescence intensity at regular time intervals. An increase in fluorescence indicates the formation of amyloid-like fibrils.
-
Visualizations
Caption: A workflow for troubleshooting peptide aggregation issues.
Caption: The pathway of aspartimide formation and strategies for its prevention.
References
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. filab.fr [filab.fr]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. Protein Aggregation Analysis [intertek.com]
- 5. benchchem.com [benchchem.com]
- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. approcess.com [approcess.com]
- 8. verifiedpeptides.com [verifiedpeptides.com]
- 9. A facile and dynamic assay for the detection of peptide aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
Technical Support Center: H-D-Asp(OtBu)-OH Stability During Peptide Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with peptides containing H-D-Asp(OtBu)-OH during solid-phase peptide synthesis (SPPS). The primary focus is on troubleshooting and preventing the formation of impurities arising from the use of piperidine for Fmoc deprotection.
Troubleshooting Guide
This guide addresses common issues observed during the synthesis of peptides containing D-Asp(OtBu) residues.
Q1: After cleaving my peptide from the resin, I see multiple peaks of the same mass in my HPLC analysis. What could be the cause?
A1: This is a classic sign of aspartimide formation. During the piperidine-mediated Fmoc deprotection of the D-Asp(OtBu) residue, a base-catalyzed intramolecular cyclization can occur, leading to a succinimide intermediate.[1][2] This intermediate can then be opened by piperidine or water to form a mixture of α- and β-aspartyl peptides, which are often difficult to separate chromatographically.[3][4] Racemization at the α-carbon of the aspartic acid can also occur.[1][4]
Q2: My peptide synthesis has a low yield and the purification is very difficult. How can I confirm if aspartimide formation is the problem?
A2: You can use mass spectrometry to identify the presence of α- and β-aspartyl peptides, as well as piperidide adducts, which will have a different mass from your target peptide.[2] Tandem mass spectrometry (MS/MS) can help in pinpointing the location of the modification. Comparing your HPLC profile to a reference standard, if available, can also be helpful.
Q3: I am synthesizing a peptide with an -Asp(OtBu)-Gly- sequence and observing significant impurity formation. Is this expected?
A3: Yes, sequences with Asp followed by a small amino acid like Gly, Asn, or Ser are particularly prone to aspartimide formation.[1] The lack of steric hindrance from the subsequent amino acid facilitates the intramolecular cyclization reaction.[1]
Q4: How can I minimize aspartimide formation during my synthesis?
A4: There are several strategies you can employ:
-
Modify Deprotection Conditions: Use a lower concentration of piperidine (e.g., 5-10% in DMF) or reduce the deprotection time.
-
Use Additives: The addition of an acidic modifier to the piperidine solution can suppress aspartimide formation. Common additives include 0.1 M HOBt or 1% formic acid.[3][5]
-
Alternative Bases: Consider using a weaker base for Fmoc deprotection, such as piperazine.[3]
-
Sterically Hindered Protecting Groups: Employing bulkier side-chain protecting groups for Aspartic acid, such as -Asp(OMpe)-OH or -Asp(OBno)-OH, can sterically hinder the cyclization reaction.[3]
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation?
A1: Aspartimide formation is a base-catalyzed side reaction that occurs during the Fmoc deprotection of aspartic acid residues in peptide synthesis.[4] The backbone amide nitrogen attacks the side-chain carbonyl of the Asp residue, forming a five-membered succinimide ring.[1] This intermediate is unstable and can lead to the formation of undesired byproducts, including α- and β-aspartyl peptides and racemized products.[1][4]
Q2: How does piperidine concentration impact this compound stability?
A2: The "instability" of this compound arises during the synthesis of the peptide chain, specifically at the Fmoc-D-Asp(OtBu)-OH stage. Higher concentrations of piperidine, a strong base, increase the rate of the base-catalyzed aspartimide formation.[2] While a certain concentration is necessary for efficient Fmoc removal, excessive concentration or prolonged exposure significantly promotes this unwanted side reaction.
Q3: Are there any specific peptide sequences that are more susceptible to this side reaction?
A3: Yes, peptide sequences where the amino acid following the Asp(OtBu) residue is sterically small are most susceptible. The most problematic sequences are -Asp-Gly-, -Asp-Asn-, and -Asp-Ser-.[1]
Q4: Can temperature affect aspartimide formation?
A4: Yes, higher temperatures can increase the rate of aspartimide formation. If you are performing high-temperature solid-phase peptide synthesis, you should be particularly cautious when incorporating Asp(OtBu) residues.
Data on Aspartimide Formation
The following table summarizes the effect of different deprotection conditions on aspartimide formation for a model peptide containing an Asp(OtBu)-Gly sequence.
| Deprotection Condition | Aspartimide Formation per Cycle (%) | Reference |
| 20% Piperidine in DMF | ~0.5% | [6] |
| 20% Piperidine in DMF with 0.1M Oxyma Pure | 0.67% | [6] |
| 20% Piperidine in DMF with 1M Oxyma Pure | 0.46% | [6] |
| 5% Piperazine + 1% DBU + 1% Formic Acid in DMF | 2.4% (total after synthesis) | [5] |
Experimental Protocols
Protocol for Minimized Aspartimide Formation during Fmoc Deprotection
This protocol is recommended for sequences known to be prone to aspartimide formation.
-
Reagent Preparation: Prepare a fresh solution of 10% (v/v) piperidine in high-purity, amine-free dimethylformamide (DMF).
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF from the reaction vessel.
-
Add the 10% piperidine/DMF solution to the resin.
-
Allow the reaction to proceed for 5-7 minutes.
-
Drain the deprotection solution.
-
Repeat the addition of 10% piperidine/DMF for another 5-7 minutes.
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
Perform a chloranil or Kaiser test to confirm the completion of the deprotection.
-
-
Coupling: Proceed with the coupling of the next Fmoc-amino acid.
Visualizations
Caption: Mechanism of Aspartimide Formation from Fmoc-D-Asp(OtBu)-OH.
Caption: Troubleshooting Workflow for Aspartimide-Related Impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. biotage.com [biotage.com]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. merckmillipore.com [merckmillipore.com]
Technical Support Center: Synthesis of H-D-Asp(OtBu)-OH Containing Peptides
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of peptides containing H-D-Asp(OtBu)-OH.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when using this compound in Fmoc-SPPS and why does it occur?
A1: The most common and problematic side reaction is aspartimide formation.[1][2][3][4] This occurs under the basic conditions used for Fmoc-group deprotection (e.g., with piperidine). The backbone amide nitrogen following the D-Asp(OtBu) residue attacks the side-chain carbonyl group, forming a cyclic succinimide intermediate known as an aspartimide.[1][2][4] This intermediate can then lead to the formation of difficult-to-separate impurities, including α- and β-aspartyl peptides and racemized products.[1][4] The risk of aspartimide formation is particularly high in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs.[4]
Q2: How can I detect aspartimide formation and its related byproducts?
A2: The primary method for detecting aspartimide formation is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (LC-MS).[5] Aspartimide formation results in a mass loss of 18 Da (due to the loss of a water molecule) from the parent peptide, which is detectable by MS.[5] The subsequent hydrolysis products, such as β-aspartyl peptides, have the same mass as the target peptide but often exhibit slightly different retention times on HPLC, although co-elution can occur, making separation and quantification challenging.[6]
Q3: What are the main strategies to minimize aspartimide formation?
A3: There are three primary strategies to suppress aspartimide formation:
-
Use of sterically hindered side-chain protecting groups: Replacing the standard tert-butyl (OtBu) group with bulkier esters like 3-methylpent-3-yl (OMpe) or 5-n-butyl-5-nonyl (OBno) can significantly reduce the rate of cyclization.[2][7][8][9]
-
Modification of Fmoc-deprotection conditions: Using a weaker base like piperazine instead of piperidine, or adding an acidic additive such as 0.1 M hydroxybenzotriazole (HOBt) or formic acid to the piperidine solution can lower the basicity of the microenvironment and reduce the propensity for aspartimide formation.[1][3][10][11][12]
-
Backbone protection: Incorporating a 2,4-dimethoxybenzyl (Dmb) group on the glycine nitrogen in an Asp-Gly sequence, by using a pre-formed Fmoc-D-Asp(OtBu)-(Dmb)Gly-OH dipeptide, completely prevents aspartimide formation by blocking the nucleophilic backbone amide.[13][14]
Q4: When should I consider using a different coupling reagent?
A4: While standard coupling reagents like HBTU and HATU are generally effective, issues with coupling efficiency can arise with sterically hindered amino acids or during the formation of difficult sequences. If you observe incomplete coupling, consider using more powerful reagents like PyAOP or COMU. For sterically hindered couplings, extending the reaction time or performing a double coupling can also be beneficial.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low crude peptide purity with multiple peaks around the target mass. | High levels of aspartimide formation and subsequent hydrolysis/racemization. | - For future syntheses: Switch to a bulkier side-chain protecting group like Fmoc-D-Asp(OBno)-OH.[6][15]- If the sequence contains an Asp-Gly motif, use the dipeptide Fmoc-D-Asp(OtBu)-(Dmb)Gly-OH.[13][14][16]- Modify the deprotection step by adding 0.1 M HOBt to the 20% piperidine in DMF solution.[3][11] |
| A significant peak with a mass of -18 Da relative to the target peptide is observed in LC-MS. | Formation of the stable aspartimide intermediate. | - Optimize cleavage conditions to promote hydrolysis of the aspartimide to the desired α-aspartyl peptide. This may involve extended cleavage times, but be aware that this can also lead to other side reactions.- For subsequent syntheses, employ one of the preventative strategies mentioned above. |
| Incomplete coupling of the amino acid following this compound. | Steric hindrance from the OtBu group or the growing peptide chain. | - Perform a double coupling for the problematic residue.- Switch to a more potent coupling reagent such as HATU or COMU.[17]- Consider microwave-assisted synthesis to enhance coupling efficiency, but be mindful that elevated temperatures can increase aspartimide formation.[12] |
| Low overall yield after purification. | A combination of incomplete couplings and side reactions leading to a complex crude product that is difficult to purify. | - Systematically optimize the synthesis protocol. Start by addressing the most likely issue, which is often aspartimide formation.- Perform a small-scale test synthesis with a modified protocol (e.g., using a different protecting group or deprotection cocktail) to assess the impact on purity and yield before scaling up. |
Data Presentation
Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups
This table summarizes the percentage of desired peptide versus aspartimide-related byproducts for the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH after extended treatment with 20% piperidine in DMF.
| Protecting Group | % Desired Peptide | % Aspartimide & Related Byproducts | Reference(s) |
| O-tert-butyl (OtBu) | 35% | 65% | [8] |
| 3-methylpent-3-yl (OMpe) | 78% | 22% | [8][18] |
| 3-ethyl-3-pentyl (OEpe) | 92% | 8% | [8][9] |
| 5-n-butyl-5-nonyl (OBno) | >99% | <1% | [8][9][15] |
Table 2: Effect of Fmoc-Deprotection Reagent on Aspartimide Formation
This table compares the level of aspartimide formation when using different deprotection reagents for the synthesis of the VKDGYI model peptide.
| Deprotection Reagent | % Aspartimide Formation | Reference(s) |
| 20% Piperidine in DMF | 24.4% | [10] |
| 20% Piperidine / 1% Formic Acid in DMF | 22.5% | [10] |
| 5% Piperazine / 2% DBU in DMF | Lower than 20% Piperidine | [10] |
| 5% Piperazine / 2% DBU / 1% Formic Acid in DMF | Significantly reduced compared to 20% Piperidine | [10] |
Experimental Protocols
Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a single coupling and deprotection cycle for manual SPPS.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF.
-
Agitate for 10 minutes.
-
Drain the solution.
-
-
Washing: Wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add an activation base (e.g., DIPEA, 6-10 equivalents) and allow the amino acid to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 times).
-
Wash the resin with dichloromethane (DCM) (3 times).
-
Wash the resin with DMF (3 times).
-
-
Repeat: Repeat the cycle from step 2 for the next amino acid in the sequence.
Protocol 2: Cleavage of Peptide from Resin and Side-Chain Deprotection
This protocol is for the final cleavage of the peptide from the resin and removal of acid-labile side-chain protecting groups.
-
Resin Preparation: Wash the final peptide-resin with DCM (3 times) and dry under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common cocktail is Reagent K:
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and add dropwise to a 10-fold excess of cold diethyl ether.
-
A white precipitate of the crude peptide should form.
-
-
Peptide Isolation:
-
Allow the peptide to precipitate at -20°C for at least 30 minutes.
-
Centrifuge the mixture and decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2-3 times).
-
Dry the crude peptide pellet under vacuum.
-
Protocol 3: Analysis of Aspartimide Formation by LC-MS
This protocol provides a general method for analyzing the crude peptide for the presence of aspartimide and related byproducts.
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile) to a concentration of approximately 1 mg/mL.
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient is recommended for optimal separation (e.g., 5-50% B over 30 minutes).
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-60°C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Analyzer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Acquisition: Scan for the expected mass of the target peptide, the aspartimide byproduct (M-18), and potential piperidide adducts (M+84).
-
-
Data Analysis:
-
Integrate the peak areas for the target peptide and all related impurities in the total ion chromatogram (TIC) and extracted ion chromatograms (EICs).
-
Calculate the relative percentage of each species to determine the purity of the crude product.
-
Visualizations
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. media.iris-biotech.de [media.iris-biotech.de]
- 5. benchchem.com [benchchem.com]
- 6. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. researchgate.net [researchgate.net]
- 15. merckmillipore.com [merckmillipore.com]
- 16. reddit.com [reddit.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cleavage Cocktails for Peptides with H-D-Asp(OtBu)-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the cleavage of peptides containing H-D-Asp(OtBu)-OH.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the cleavage of peptides containing the this compound residue.
| Problem | Potential Cause | Recommended Solution |
| Low Peptide Yield After Cleavage | Incomplete cleavage from the resin. | Increase the cleavage reaction time. A time-course study on a small scale is recommended to determine the optimal duration.[1][2] For peptides with a C-terminal hexa-histidine tag, repeated cleavage (2-3 times) may be necessary for good recovery. |
| Increase the trifluoroacetic acid (TFA) concentration in the cleavage cocktail.[3] | ||
| Peptide is partially soluble in the precipitation solvent (e.g., diethyl ether). | Concentrate the TFA filtrate to a smaller volume (1-2 mL) under a stream of nitrogen before adding cold ether.[3] Check the ether supernatant for dissolved peptide. | |
| Incomplete Fmoc-deprotection of the N-terminus before cleavage. | Ensure complete Fmoc removal by performing the standard piperidine treatment and washing the resin thoroughly before cleavage.[4] | |
| Presence of Unexpected Peaks in HPLC/LC-MS | Aspartimide Formation (-18 Da from expected mass) : Formation of a cyclic imide at the D-Asp residue, particularly in sequences like D-Asp-Gly, D-Asp-Asn, or D-Asp-Ser.[1] This can lead to racemization and the formation of β-aspartyl peptides. | Use a milder cleavage cocktail with a lower concentration of TFA if possible, though this may require longer reaction times. |
| For particularly problematic sequences, consider using a bulkier protecting group for the Asp side chain during synthesis, such as Fmoc-Asp(OMpe)-OH.[4] | ||
| Incomplete Removal of Side-Chain Protecting Groups : Peaks corresponding to the peptide with protecting groups still attached (e.g., +56 Da for OtBu). | Extend the cleavage time. Some protecting groups, like Arg(Pmc/Pbf), may require longer cleavage times (e.g., up to 3 hours).[5] | |
| Ensure the cleavage cocktail is freshly prepared, as scavengers can degrade over time.[1][6] | ||
| Oxidation of Sensitive Residues (+16 Da for Met) : Methionine, Cysteine, or Tryptophan residues can be oxidized during cleavage. | Use a cleavage cocktail containing scavengers that protect sensitive residues, such as Reagent K (see table below).[1] Cleave the peptide under an inert nitrogen atmosphere.[4] | |
| Re-attachment of Peptide to Resin : Nucleophilic side chains (e.g., Trp, Met) can react with the cleaved linker on the resin. | Use a cleavage cocktail containing scavengers like ethanedithiol (EDT) to prevent re-attachment.[4] | |
| Trityl Cation Adducts (+243 Da) : From Trt protecting groups on residues like Cys, His, Asn, Gln. | Ensure a sufficient amount of scavenger, such as triisopropylsilane (TIS), is present in the cleavage cocktail to trap the trityl cations.[1] | |
| Poor Peptide Precipitation | The peptide is highly hydrophobic or very short. | Concentrate the TFA solution before adding it dropwise to a larger volume of cold diethyl ether or methyl tert-butyl ether (MTBE).[1] Placing the precipitation mixture at -20°C for at least 30 minutes can improve precipitation.[1] |
| The peptide is highly basic. | These peptides may be more soluble in ether. Trying a different anti-solvent may be necessary. | |
| Discoloration of Resin During Cleavage | Formation of trityl carbonium ions. | A deep yellow color is normal when cleaving peptides containing Trt-protected amino acids and indicates the successful removal of the protecting group.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction to be aware of when cleaving peptides containing this compound?
A1: The main side reaction is the formation of a cyclic aspartimide intermediate. This occurs under acidic cleavage conditions and is particularly common in sequences containing D-Asp-Gly, D-Asp-Asp, D-Asp-Asn, D-Asp-Gln, or D-Asp-Arg motifs.[1] Aspartimide formation can lead to the production of undesired β-aspartyl peptide isomers and racemization, which can complicate purification and reduce the yield of the target peptide.[1]
Q2: Which cleavage cocktail should I use for my peptide containing this compound?
A2: The choice of cleavage cocktail depends on the other amino acids present in your peptide sequence. All cleavage cocktails should be prepared fresh immediately before use.[1][6] Here are some recommended cocktails:
| Cleavage Cocktail | Composition | Recommended For |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% TIS | Peptides without sensitive residues like Cys or Met.[1] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | Peptides containing sensitive residues such as Cys, Met, Trp, and Tyr.[1] |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Peptides with Arg(Pmc/Pbf) protecting groups that are difficult to remove.[7] |
| TFA/TIS/H₂O | 95% TFA, 2.5% TIS, 2.5% Water | A general-purpose cleavage cocktail for many peptides. |
Q3: What is the role of scavengers in the cleavage cocktail?
A3: Scavengers are crucial for preventing side reactions by trapping reactive carbocations generated during the removal of acid-labile protecting groups.[5]
-
Triisopropylsilane (TIS) : A scavenger for tert-butyl cations and other carbocations.[1]
-
Water : Helps to hydrolyze the ester linkage to the resin and can act as a scavenger.
-
Phenol : A scavenger that can also help to solvate the peptide.[1]
-
Thioanisole : Protects Met and Trp residues from alkylation.[8]
-
Ethanedithiol (EDT) : Prevents re-attachment of the peptide to the resin and reduces oxidation of Cys residues.[4][9]
Q4: How can I minimize aspartimide formation during synthesis and cleavage?
A4: While the cleavage cocktail is important, a significant amount of aspartimide formation can occur during the Fmoc-deprotection steps of solid-phase peptide synthesis (SPPS).[1] To minimize this:
-
Use a milder base for Fmoc deprotection, such as 20% piperidine in DMF with 0.1 M HOBt.
-
Reduce the deprotection time, though this needs to be balanced with ensuring complete Fmoc removal.
-
For highly susceptible sequences, consider using a different protecting group for the Asp side chain, such as Fmoc-Asp(OMpe)-OH.[4]
Q5: What is a standard protocol for cleaving a peptide with this compound from the resin?
A5: The following is a general protocol. It is highly recommended to perform a small-scale trial cleavage first to optimize conditions for your specific peptide.[10]
-
Resin Preparation : Wash the peptide-resin with dichloromethane (DCM) and dry it thoroughly under vacuum.[4]
-
Cleavage : Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubation : Gently agitate the mixture at room temperature for 1-3 hours. The optimal time should be determined empirically.[1]
-
Filtration : Filter the cleavage mixture to separate the resin from the peptide-containing solution. Wash the resin 2-3 times with a small volume of fresh TFA.
-
Precipitation : Combine the filtrates and add this solution dropwise to a 10-fold volume of cold diethyl ether or MTBE to precipitate the crude peptide.[1]
-
Isolation : Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Drying : Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification : Dissolve the crude peptide in a suitable solvent and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
Visual Guides
Caption: General workflow for peptide cleavage and purification.
Caption: Troubleshooting logic for peptide cleavage issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting of Cleavage Methods [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. americanpeptidesociety.org [americanpeptidesociety.org]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. peptide.com [peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biotage.com [biotage.com]
- 10. merckmillipore.com [merckmillipore.com]
Technical Support Center: Aspartimide Formation with H-D-Asp(OtBu)-OH
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to aspartimide formation during peptide synthesis, with a specific focus on the use of H-D-Asp(OtBu)-OH and the influence of temperature.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a concern in peptide synthesis?
Aspartimide formation is a common side reaction in solid-phase peptide synthesis (SPPS), particularly during the Fmoc deprotection step, which is base-catalyzed.[1] It involves the cyclization of an aspartic acid (Asp) residue, where the backbone amide nitrogen attacks the side-chain carboxyl group, forming a five-membered succinimide ring known as an aspartimide. This side reaction is problematic as the aspartimide intermediate can undergo nucleophilic attack by piperidine or water, leading to a mixture of desired α-aspartyl peptides and undesired β-aspartyl peptides.[1][2] Furthermore, this process can lead to racemization at the α-carbon of the aspartic acid, resulting in the formation of D-aspartyl peptides, which are difficult to separate from the desired product and can impact the biological activity of the final peptide.[1]
Q2: How does temperature influence the rate of aspartimide formation with this compound?
Temperature is a critical factor that significantly accelerates the rate of aspartimide formation.[1][3] Higher temperatures, often employed in microwave-assisted peptide synthesis to increase reaction rates, can dramatically increase the incidence of this side reaction.[4] The increased thermal energy enhances the kinetics of the base-catalyzed intramolecular cyclization.
Q3: Which peptide sequences are particularly prone to aspartimide formation?
The propensity for aspartimide formation is highly dependent on the amino acid sequence.[2] Sequences where the aspartic acid residue is followed by a small, sterically unhindered amino acid are most susceptible. The most problematic sequences include:
-
Asp-Gly (the most susceptible)
-
Asp-Asn
-
Asp-Ser
-
Asp-Ala
Q4: What are the primary methods for detecting and quantifying aspartimide formation?
The most common method for detecting and quantifying aspartimide formation and its byproducts is High-Performance Liquid Chromatography (HPLC).[5][6] By analyzing the crude peptide product, one can identify peaks corresponding to the desired peptide, the aspartimide intermediate, and the resulting α- and β-aspartyl peptides. Mass spectrometry is used in conjunction with HPLC to confirm the identity of these species.
Troubleshooting Guides
This section provides solutions to common problems encountered during peptide synthesis involving this compound, with a focus on mitigating temperature-induced aspartimide formation.
Issue 1: High levels of aspartimide-related impurities are detected in the crude peptide, especially when performing synthesis at elevated temperatures.
Cause: High temperatures and prolonged exposure to basic conditions during Fmoc deprotection accelerate aspartimide formation.
Solutions:
-
Modify Fmoc Deprotection Conditions:
-
Use a Weaker Base: Instead of the standard 20% piperidine in DMF, consider using a weaker base like 50% morpholine in DMF, which has been shown to significantly reduce aspartimide formation, especially at higher temperatures.[7]
-
Add Acidic Additives: The addition of an acidic additive to the deprotection solution can help to lower the basicity and suppress aspartimide formation. Commonly used additives include:
-
0.1 M 1-hydroxybenzotriazole (HOBt)[4]
-
0.1 M Formic Acid
-
-
-
Optimize Coupling Conditions at Elevated Temperatures:
-
Choice of Coupling Reagent: For microwave-assisted synthesis, consider using carbodiimide-based coupling reagents like N,N'-diisopropylcarbodiimide (DIC) instead of onium salt-based reagents (e.g., HBTU, HATU) that require the use of an external base.
-
Temperature Management: If possible, lower the temperature specifically during the coupling and deprotection steps involving the Asp residue.[4]
-
-
Utilize Sterically Hindered Aspartic Acid Derivatives:
-
A highly effective strategy is to replace Fmoc-D-Asp(OtBu)-OH with a derivative that has a bulkier side-chain protecting group. This steric hindrance physically blocks the intramolecular cyclization. Examples include Fmoc-D-Asp(OMpe)-OH and Fmoc-D-Asp(OBno)-OH.
-
Issue 2: The desired peptide is difficult to purify due to co-eluting aspartimide-related byproducts.
Cause: The α- and β-aspartyl peptide byproducts, as well as the D-isomer, often have very similar retention times to the target peptide in reverse-phase HPLC, making separation challenging.[1]
Solutions:
-
Employ Alternative Chromatographic Techniques:
-
Ion-Exchange Chromatography (IEX): If the charge of the desired peptide differs from the byproducts, IEX can be an effective purification method.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar peptides, HILIC may provide better separation.
-
-
Proactive Prevention is Key: The most effective approach is to minimize the formation of these impurities in the first place by implementing the strategies outlined in Issue 1.
Data Presentation
The following table summarizes the effect of temperature and the choice of Fmoc deprotection base on the extent of aspartimide formation in a model peptide containing an Asp-Gly sequence.
| Temperature | Deprotection Reagent | Aspartimide Formation (%) | Reference |
| Room Temperature | 20% Piperidine in DMF | 9.2 | [7] |
| 45°C | 20% Piperidine in DMF | >70 | [7] |
| Room Temperature | ~50% Morpholine in DMF | 1.2 | [7] |
| 45°C | ~50% Morpholine in DMF | 4.3 | [7] |
Experimental Protocols
Protocol 1: Monitoring the Effect of Temperature on Aspartimide Formation
This protocol describes a method to systematically evaluate the impact of temperature on aspartimide formation for a peptide containing this compound.
-
Peptide Synthesis: Synthesize a short model peptide known to be prone to aspartimide formation (e.g., H-Val-Lys-D-Asp-Gly-Tyr-Ile-OH) on a solid support up to the incorporation of the Fmoc-D-Asp(OtBu)-OH residue.
-
Resin Aliquoting: Divide the peptide-resin into multiple equal aliquots.
-
Temperature-Controlled Deprotection:
-
For each aliquot, perform the Fmoc deprotection step using 20% piperidine in DMF at a different, precisely controlled temperature (e.g., 25°C, 45°C, 60°C).
-
Ensure the deprotection time is consistent for all samples.
-
-
Cleavage and Deprotection: After the temperature-controlled deprotection step, cleave the peptide from the resin and remove the side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
-
HPLC Analysis:
-
Analyze the crude peptide from each temperature point by reverse-phase HPLC.
-
Integrate the peak areas corresponding to the desired peptide, the aspartimide intermediate, and the α- and β-aspartyl byproducts.
-
Calculate the percentage of each species to quantify the effect of temperature.
-
Protocol 2: Minimizing Aspartimide Formation Using an Acidic Additive
This protocol provides a method to reduce aspartimide formation during Fmoc deprotection.
-
Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperidine and 0.1 M HOBt in high-purity DMF.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF and add the deprotection solution to the resin.
-
Agitate the mixture gently for 10 minutes at room temperature.
-
Drain the solution and repeat the deprotection step with a fresh portion of the reagent for another 10 minutes.
-
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and HOBt.
-
Continue Synthesis: Proceed with the coupling of the next amino acid.
Visualizations
Caption: Mechanism of base-catalyzed aspartimide formation.
Caption: Workflow for analyzing temperature effects.
References
- 1. benchchem.com [benchchem.com]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. researchgate.net [researchgate.net]
- 4. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating H-D-Asp(OtBu)-OH Incorporation: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the accurate incorporation of each amino acid is paramount to the integrity and function of the final peptide. The inclusion of non-standard amino acids, such as H-D-Asp(OtBu)-OH, introduces an additional layer of complexity that necessitates rigorous analytical validation. This guide provides an objective comparison of mass spectrometry and other analytical techniques for confirming the successful incorporation of this compound, supported by experimental data and detailed protocols.
Mass Spectrometry for Primary Validation
Mass spectrometry (MS) is a powerful and widely used technique for the analysis of synthetic peptides due to its high sensitivity and ability to provide precise molecular weight information.[1][2] When coupled with liquid chromatography (LC-MS), it also offers the ability to separate the target peptide from synthesis-related impurities.[3]
Expected Mass Shifts upon Incorporation
The core principle of validating the incorporation of this compound via mass spectrometry is the detection of the expected mass increase in the peptide chain. The molecular weight of this compound is 189.21 g/mol .[4][5] After incorporation into a peptide chain and the subsequent loss of a water molecule (18.02 g/mol ), the net mass addition for the D-Asp(OtBu) residue is 171.19 g/mol .
To illustrate this, consider a model pentapeptide, Ac-Ala-Phe-Gly-Leu-Met-NH2. The validation of this compound incorporation can be assessed by synthesizing a hexapeptide, Ac-Ala-Phe-Gly-D-Asp(OtBu) -Leu-Met-NH2. The expected monoisotopic masses for these peptides are presented in Table 1.
| Peptide Sequence | Monoisotopic Mass (Da) | Mass Difference (Da) |
| Ac-Ala-Phe-Gly-Leu-Met-NH2 | 579.28 | - |
| Ac-Ala-Phe-Gly-D-Asp(OtBu) -Leu-Met-NH2 | 750.47 | +171.19 |
| Table 1. Expected monoisotopic masses of a model peptide before and after the incorporation of this compound. |
The observation of a peak in the mass spectrum corresponding to the expected mass of the longer peptide is the primary confirmation of successful incorporation. Conversely, the absence of this peak and the presence of a peak corresponding to the shorter peptide would indicate a failure in the coupling step, resulting in a deletion sequence.[3]
Identifying Common Synthesis Failures
Mass spectrometry is also invaluable for identifying common side products and failures during peptide synthesis.
-
Deletion Sequence: As mentioned, the most common failure is the lack of incorporation, leading to a peptide that is shorter by one residue. The mass spectrum would show a peak at the mass of the peptide without the this compound residue.[3]
-
Incomplete Deprotection: The tert-butyl (OtBu) protecting group on the aspartic acid side chain has a mass of 56.11 g/mol .[6] If this group is not successfully removed during the final cleavage and deprotection step, the final peptide will have a mass that is 56.11 Da higher than the expected final product.
-
Aspartimide Formation: A notorious side reaction associated with Fmoc-Asp(OtBu)-OH is the formation of a cyclic aspartimide intermediate, particularly in sequences containing Asp-Gly.[7] This rearrangement results in a loss of a water molecule (-18.02 Da) compared to the target peptide and can lead to the formation of β-peptides and racemized products.[7]
| Impurity Type | Mass Difference from Target Peptide (Da) |
| Deletion of D-Asp(OtBu) | -171.19 |
| Incomplete OtBu Deprotection | +56.11 |
| Aspartimide Formation | -18.02 |
| Table 2. Common synthesis impurities and their expected mass differences from the target peptide. |
Experimental Protocols
On-Resin Cleavage for Mass Spectrometry Analysis
A small-scale cleavage is often performed to monitor the progress of the synthesis without consuming a large amount of the peptide-resin.
-
Resin Sampling: Carefully remove a small sample of the peptide-resin (approximately 2-5 mg) from the synthesis vessel.
-
Washing: Wash the resin sample with dichloromethane (DCM) (3 x 1 mL) to remove any residual solvents from the synthesis.
-
Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare a cleavage cocktail. A common cocktail for peptides with acid-labile protecting groups is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).
-
Cleavage Reaction: Add the cleavage cocktail (approximately 200 µL for 2-5 mg of resin) to the dried resin in a microcentrifuge tube.
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: After incubation, add 1 mL of cold diethyl ether to the tube to precipitate the cleaved peptide.
-
Pelleting and Washing: Centrifuge the tube to pellet the peptide. Carefully decant the ether and wash the peptide pellet with another 1 mL of cold diethyl ether. Repeat the centrifugation and decanting steps.
-
Sample Preparation for MS: After the final wash, allow the residual ether to evaporate. Dissolve the peptide pellet in a suitable solvent for mass spectrometry, such as 50% acetonitrile in water with 0.1% formic acid.
LC-MS/MS Analysis
-
Chromatographic Separation: Inject the prepared peptide solution onto a reverse-phase HPLC column (e.g., C18). A gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid) is used to elute the peptide and separate it from impurities.
-
Mass Spectrometry Detection: The eluent from the HPLC is directed into the mass spectrometer.
-
Full Scan MS: The instrument scans a range of mass-to-charge (m/z) ratios to detect all ions present. This is used to identify the molecular weight of the target peptide and any impurities.
-
Tandem MS (MS/MS): The ion corresponding to the target peptide is isolated and fragmented. The resulting fragment ions are then analyzed to confirm the amino acid sequence.
-
Comparison with Alternative Validation Methods
While mass spectrometry is a primary tool, a comprehensive validation strategy often involves complementary techniques.
| Technique | Principle | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules.[1] | High sensitivity and accuracy for molecular weight determination.[1] Can identify deletion sequences and incomplete deprotection.[3] | Cannot distinguish between enantiomers (D- vs. L-amino acids) without chiral chromatography.[8] |
| High-Performance Liquid Chromatography (HPLC) | Separates molecules based on their physicochemical properties (e.g., hydrophobicity).[2] | Excellent for quantifying the purity of the final peptide.[1] Can separate diastereomers if a chiral stationary phase is used.[9] | Does not provide direct molecular weight information. Co-elution of impurities with the same retention time is possible. |
| Chiral Amino Acid Analysis (AAA) | Hydrolyzes the peptide into its constituent amino acids, which are then derivatized with a chiral reagent and analyzed by chromatography.[9] | The "gold standard" for confirming the presence and ratio of D- and L-amino acids.[10] | Destructive to the peptide sample. Does not provide information about the sequence or the purity of the intact peptide. |
| Table 3. Comparison of analytical techniques for the validation of this compound incorporation. |
Visualizing the Workflow and Logic
Caption: Workflow for the synthesis and validation of this compound incorporation.
References
- 1. qinglishangmao.com [qinglishangmao.com]
- 2. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 3. agilent.com [agilent.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. adooq.com [adooq.com]
- 6. Amino acid protecting groups [thegpm.org]
- 7. peptidesuk.com [peptidesuk.com]
- 8. Nontargeted Identification of D-Amino Acid-Containing Peptides Through Enzymatic Screening, Chiral Amino Acid Analysis, and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. chromatographytoday.com [chromatographytoday.com]
A Comparative Guide to the HPLC Analysis of Peptides Synthesized with H-D-Asp(OtBu)-OH and its Alternatives
For researchers, scientists, and professionals in drug development, the synthesis of high-purity peptides is paramount. The presence of impurities can significantly impact experimental results and the therapeutic efficacy of peptide-based drugs. A common challenge in solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the formation of aspartimide-related impurities when incorporating aspartic acid residues. This guide provides an objective comparison of the performance of the standard building block, H-D-Asp(OtBu)-OH, with alternative aspartic acid derivatives designed to minimize these side reactions. The comparison is supported by experimental data and detailed protocols for synthesis and analysis.
The Challenge of Aspartimide Formation
During Fmoc-based SPPS, the repeated exposure to basic conditions (typically piperidine) for the removal of the Fmoc protecting group can induce an intramolecular cyclization of the aspartic acid side chain. This leads to the formation of a succinimide ring, known as an aspartimide.[1][2][3] This aspartimide intermediate is unstable and can subsequently be cleaved by piperidine or during the final trifluoroacetic acid (TFA) cleavage step, resulting in a mixture of impurities. These include the desired α-peptide, the undesired β-peptide, and their corresponding racemized D-aspartyl versions.[1] The separation of these impurities from the target peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) is often challenging due to their similar physicochemical properties.[1] The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly problematic.[1][2]
To address this issue, alternative D-aspartic acid derivatives with bulkier side-chain protecting groups have been developed. These sterically hindered groups shield the side-chain carbonyl, thereby reducing the rate of aspartimide formation.
Comparison of D-Aspartic Acid Protecting Groups
The following table summarizes the performance of different side-chain protecting groups for D-aspartic acid in minimizing aspartimide formation in a model peptide sequence known to be susceptible to this side reaction.
| Protecting Group | Structure of Protecting Group | Key Features | Relative Level of Aspartimide Formation |
| OtBu (tert-Butyl) | -C(CH₃)₃ | Standard, cost-effective protecting group.[3] | High[2] |
| OMpe (3-methylpent-3-yl) | -C(CH₃)(C₂H₅)₂ | Bulkier than OtBu, offering increased steric hindrance.[3] | Moderate[3] |
| OBno (5-n-butyl-5-nonyl) | -C(C₄H₉)₂(C₄H₉) | A newer generation, highly bulky protecting group providing superior protection.[3] | Very Low[3] |
Quantitative Comparison of Aspartimide-Related Impurities
The following table presents a summary of the percentage of aspartimide-related impurities detected by HPLC analysis of the model peptide Scorpion toxin II fragment (VKDGYI) synthesized with different D-Asp protecting groups. The peptide-resin was subjected to prolonged piperidine treatment to simulate the cumulative exposure during a lengthy synthesis.
| D-Aspartic Acid Derivative | % Aspartimide-Related Impurities |
| This compound | 25.4% |
| H-D-Asp(OMpe)-OH | 8.2% |
| H-D-Asp(OBno)-OH | 0.9% |
Data is illustrative and based on published studies under stressed conditions. Actual results may vary depending on the peptide sequence and synthesis conditions.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual synthesis of a model peptide on a rink amide resin using Fmoc/tBu chemistry.
-
Resin Swelling: Swell 100 mg of Rink Amide resin (0.5 mmol/g) in dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF. Agitate for 5 minutes. Drain and repeat the treatment for another 10 minutes. Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (5 times).
-
Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid and 3.9 equivalents of HCTU in DMF.
-
Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: After a successful coupling, drain the reaction mixture and wash the resin with DMF (5 times).
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the peptide sequence. For the incorporation of the D-aspartic acid residue, use either this compound or one of the alternative derivatives (H-D-Asp(OMpe)-OH or H-D-Asp(OBno)-OH).
Peptide Cleavage and Deprotection
-
Resin Washing and Drying: After the final Fmoc deprotection, wash the peptide-resin with DMF, then dichloromethane (DCM), and dry under a stream of nitrogen.
-
Cleavage: Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum to obtain a powder.
Reversed-Phase HPLC (RP-HPLC) Analysis
This protocol outlines a standard analytical RP-HPLC method for assessing the purity of the crude synthetic peptide.
-
Instrumentation:
-
An HPLC system equipped with a gradient pump, an autosampler, a UV detector, and data acquisition software.
-
A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).
-
-
Sample Preparation:
-
Dissolve approximately 1 mg of the lyophilized crude peptide in 1 mL of Mobile Phase A.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 65% B
-
35-40 min: 65% to 95% B
-
40-45 min: 95% B
-
45-50 min: 95% to 5% B
-
50-60 min: 5% B
-
-
Visualizing Key Processes
Caption: Mechanism of aspartimide formation during Fmoc-SPPS.
Caption: Experimental workflow for peptide synthesis and analysis.
Conclusion
The choice of protecting group for D-aspartic acid is a critical parameter in the synthesis of peptides prone to aspartimide formation. While the standard this compound is widely used, it can lead to significant levels of hard-to-remove impurities in challenging sequences. The use of alternative building blocks with bulkier side-chain protecting groups, such as H-D-Asp(OMpe)-OH and particularly H-D-Asp(OBno)-OH, offers a robust solution to mitigate this side reaction, leading to higher purity crude products and simplifying downstream purification. The selection of the appropriate D-aspartic acid derivative should be made based on the specific peptide sequence and the desired final purity. The provided experimental protocols for SPPS and RP-HPLC analysis serve as a foundation for researchers to perform their own comparative studies and optimize their peptide synthesis strategies.
References
A Comparative Guide to Protecting Groups for D-Aspartic Acid in Peptide Synthesis: Fmoc-D-Asp(OtBu)-OH vs. Alternatives
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is paramount to the successful synthesis of peptides containing D-aspartic acid. The widely used Fmoc-D-Asp(OtBu)-OH, while effective in many cases, presents a significant challenge in the form of aspartimide formation, a side reaction that can severely impact peptide purity and yield. This guide provides an objective, data-driven comparison of Fmoc-D-Asp(OtBu)-OH with alternative protecting group strategies, enabling informed decisions for overcoming this critical hurdle in solid-phase peptide synthesis (SPPS).
The incorporation of D-aspartic acid is a key strategy in medicinal chemistry to enhance the proteolytic stability and modulate the biological activity of peptide-based therapeutics. However, the inherent reactivity of the aspartic acid side chain, particularly when adjacent to specific amino acid residues like glycine, serine, or asparagine, makes it susceptible to intramolecular cyclization under the basic conditions of Fmoc deprotection. This leads to the formation of a stable five-membered succinimide ring, known as an aspartimide. The aspartimide intermediate can subsequently undergo epimerization and hydrolysis, resulting in a heterogeneous mixture of α- and β-peptides, which are often challenging to separate from the target peptide.[1]
The Challenge: Aspartimide Formation
Aspartimide formation is a major side reaction during Fmoc-based SPPS.[2] The reaction is initiated by the deprotonation of the backbone amide nitrogen following the D-Asp residue, which then attacks the side-chain carbonyl of the protected aspartate, leading to the formation of the cyclic aspartimide intermediate.[3] This process is particularly problematic in sequences containing Asp-Gly, Asp-Ser, and Asp-Asn motifs.[4]
Caption: Mechanism of Aspartimide Formation.
Performance Comparison of Side-Chain Protecting Groups
To mitigate aspartimide formation, several alternative protecting groups for the D-aspartic acid side chain have been developed. These can be broadly categorized into sterically hindered esters, electronically modified esters, and backbone protection strategies. The following table summarizes the performance of various protecting groups in the synthesis of the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH, a sequence known to be highly susceptible to aspartimide formation.[1]
| Protecting Group Strategy | Protecting Group | Purity of Crude Peptide (%) | Aspartimide Formation (%) | Reference |
| Standard Ester | O-tert-Butyl (OtBu) | 55 | 45 | [1] |
| Bulky Esters | 3-methylpent-3-yl (OMpe) | 85 | 15 | [4] |
| 3-ethyl-3-pentyl (OEpe) | 90 | 10 | [1][5] | |
| 4-n-propyl-4-heptyl (OPhp) | 92 | 8 | [1][5] | |
| 5-n-butyl-5-nonyl (OBno) | 95 | 5 | [1] | |
| Allyl Ester | Allyl (OAll) | Variable | Reduced compared to OtBu | [2][6] |
| Benzyl Ester | Benzyl (OBzl) | Variable | Generally stable to Fmoc deprotection | [6] |
| Backbone Protection | Dmb-Gly Dipeptide | >98 | <2 | [1] |
| Non-Ester Based | Cyanosulfurylide (CSY) | >99 | Near-zero | [1][5] |
Data represents typical values under standard Fmoc-SPPS conditions and may vary depending on the specific peptide sequence and reaction conditions.[1]
Alternative Protecting Group Strategies
Bulky Ester Protecting Groups
Increasing the steric hindrance of the ester protecting group physically obstructs the approach of the backbone amide nitrogen, thereby reducing the rate of aspartimide formation.[4]
-
O-tert-Butyl (OtBu): The standard and most commonly used protecting group. It is cleaved simultaneously with resin cleavage using a strong acid like trifluoroacetic acid (TFA).[6] However, it offers minimal protection against aspartimide formation in susceptible sequences.[6][7]
-
OMpe, OEpe, OPhp, and OBno: These increasingly bulky trialkylcarbinol-based esters provide significantly enhanced protection against aspartimide formation.[4][5][8] The OBno group, in particular, has shown exceptional efficacy in suppressing this side reaction. Deprotection is achieved under the same acidic conditions as OtBu.
Orthogonal Protecting Groups
Orthogonal protecting groups are stable to the conditions used for Nα-Fmoc removal and can be cleaved under specific, non-acidic conditions.[6][9] This allows for on-resin modifications of the aspartic acid side chain.
-
Allyl (OAll): The allyl ester is stable to both acidic and basic conditions of standard SPPS.[6][10] It is selectively removed using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger.[2][6] This strategy is particularly useful for the synthesis of cyclic or branched peptides.[10]
-
Benzyl (OBzl): The benzyl ester is stable to both TFA and piperidine.[6] Cleavage is typically achieved by catalytic hydrogenolysis (e.g., H₂, Pd/C).[6] This method is orthogonal to both Fmoc/tBu and Boc strategies but can be sensitive to sulfur-containing residues.[6]
Backbone Protection
This strategy involves the introduction of a protecting group on the backbone amide nitrogen of the amino acid C-terminal to the D-aspartic acid residue, which completely prevents the initial deprotonation step required for cyclization.
-
2,4-Dimethoxybenzyl (Dmb)-Gly Dipeptides: For Asp-Gly sequences, using a pre-formed Fmoc-D-Asp(OtBu)-Dmb-Gly-OH dipeptide is a highly effective method to eliminate aspartimide formation.[1] The Dmb group is stable to piperidine but is cleaved during the final TFA cleavage.[1]
Non-Ester-Based Protecting Groups
These novel protecting groups replace the labile ester linkage with a more stable bond, thus preventing intramolecular cyclization.
-
Cyanosulfurylides (CSY): This zwitterionic protecting group forms a stable C-C bond with the aspartic acid side chain.[5] It is stable to common SPPS conditions and can significantly improve on-resin solubility.[5] Deprotection requires an oxidative step, for example, with N-chlorosuccinimide (NCS).[4]
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: General SPPS Workflow.
Protocol 1: Standard Fmoc-D-Asp(OtBu)-OH Coupling and Deprotection
-
Resin: Rink Amide AM resin (or equivalent).
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 2 x 10 minutes.[1]
-
Coupling: Couple 4 equivalents of Fmoc-D-Asp(OtBu)-OH activated with 3.95 equivalents of HBTU and 6 equivalents of DIPEA in DMF for 1 hour.[1]
-
Cleavage and Global Deprotection: Treat the resin with a cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.[1][6]
Protocol 2: Deprotection of Asp(OAll)
-
Objective: To selectively cleave the allyl ester from the aspartic acid side chain on-resin.
-
Procedure:
-
Swell the peptide-resin in DCM.
-
Add a solution of Pd(PPh₃)₄ (0.25 equivalents relative to the resin loading) in a mixture of CHCl₃/AcOH/NMM (37:2:1).
-
Agitate the reaction mixture under an inert atmosphere (e.g., Argon) for 2-3 hours at room temperature.
-
Wash the resin thoroughly with DCM, DMF, and a solution of sodium diethyldithiocarbamate to remove residual palladium.
-
Protocol 3: Deprotection of Asp(OBzl)
-
Objective: To selectively cleave the benzyl ester from the aspartic acid side chain.
-
Procedure:
-
Suspend the peptide-resin in a suitable solvent such as methanol or DMF.[6]
-
Add Pd/C catalyst (10-50% by weight of the peptide-resin).[6]
-
Evacuate the reaction vessel and backfill with hydrogen gas.[6]
-
Stir the suspension under a hydrogen atmosphere (balloon pressure) for 12-24 hours at room temperature.[6]
-
Filter the resin and wash thoroughly to remove the catalyst.
-
Protocol 4: Incorporation of Fmoc-D-Asp(OtBu)-Dmb-Gly-OH Dipeptide
-
Procedure:
Conclusion and Recommendations
The prevention of aspartimide formation is a critical consideration in the synthesis of peptides containing D-aspartic acid. While the standard Fmoc-D-Asp(OtBu)-OH is suitable for many sequences, it is often inadequate for those prone to this side reaction.
Caption: Protecting Group Selection Workflow.
For problematic sequences, bulky ester protecting groups such as OEpe and OBno offer a significant reduction in aspartimide formation with a straightforward deprotection strategy.[1] For sequences where complete suppression of this side reaction is paramount, the cyanosulfurylide (CSY) protecting group provides a near-perfect solution, albeit with the requirement of an additional oxidative deprotection step.[1][5] In cases where D-aspartic acid is followed by a glycine residue, the use of a pre-formed Fmoc-D-Asp(OtBu)-Dmb-Gly-OH dipeptide is an excellent and highly effective strategy.[1]
The choice of the optimal protecting group will ultimately depend on the specific requirements of the synthesis, balancing the need for purity with considerations of cost and synthetic complexity. By leveraging the data and protocols presented in this guide, researchers can make informed decisions to enhance the efficiency and success of their peptide synthesis endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc-Asp(OAll)-OH (146982-24-3) for sale [vulcanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
H-D-Asp(OtBu)-OH in Difficult Peptide Sequences: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides containing aspartic acid residues, particularly within challenging sequences, is frequently complicated by the formation of aspartimide-related impurities. This guide provides an objective comparison of H-D-Asp(OtBu)-OH against alternative aspartic acid derivatives, supported by experimental data, to inform the selection of the most suitable building block for mitigating this critical side reaction in solid-phase peptide synthesis (SPPS).
The Challenge of Aspartimide Formation
Aspartimide formation is a base-catalyzed intramolecular cyclization that occurs during the repeated piperidine treatments for Fmoc group removal in SPPS.[1][2] This side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Asn, and Asp-Ser motifs.[1][3] The resulting succinimide ring can lead to several undesirable byproducts, including α- and β-peptides, as well as their racemized and piperidide adducts, which are often difficult to separate from the desired peptide product.[2][3]
Comparative Performance of Aspartic Acid Protecting Groups
The standard protecting group for the β-carboxyl group of aspartic acid, tert-butyl (OtBu), often proves insufficient in preventing aspartimide formation in susceptible sequences.[1][4] To address this, various alternative strategies have been developed, primarily focusing on increasing the steric hindrance around the side-chain ester or protecting the backbone amide nitrogen.
A well-established model peptide for studying aspartimide formation is a scorpion toxin II analog, VKDGYI, which is particularly prone to this side reaction at the Asp-Gly sequence.[2][5] The following table summarizes the performance of different D-Aspartic acid protecting groups in this challenging sequence.
| Protecting Group | % Aspartimide-Related Byproducts (VKDGYI model peptide) | Key Advantages | Key Disadvantages |
| This compound | High (up to 27% with Asp(OtBu)-Cys(Acm) motif)[4] | Standard, cost-effective.[6] | Prone to significant aspartimide formation in sensitive sequences.[1][4] |
| Fmoc-D-Asp(OMpe)-OH | Significantly reduced compared to OtBu.[7][8] | Good balance of protection and cost-effectiveness.[1] | Less effective than bulkier protecting groups.[9] |
| Fmoc-D-Asp(OEpe)-OH | Extremely effective at minimizing byproducts.[10] | High level of protection against aspartimide formation. | Higher cost and potential for slower coupling kinetics due to steric hindrance. |
| Fmoc-D-Asp(OPhp)-OH | Extremely effective at minimizing byproducts.[10] | High level of protection against aspartimide formation. | Higher cost and potential for slower coupling kinetics due to steric hindrance. |
| Fmoc-D-Asp(OBno)-OH | Virtually eliminates aspartimide formation (0.1%/cycle in Asp-Gly).[1] | Exceptional protection, even in the most difficult sequences.[1][10] | Highest cost and potential for slower coupling kinetics. |
| Fmoc-D-Asp(OtBu)-(Dmb)Gly-OH | Highly effective at preventing aspartimide formation.[5][6] | Backbone protection completely blocks the cyclization reaction.[5] | Dipeptide building block is more expensive; synthesis is limited to Asp-Gly sequences.[6] |
Mechanism of Aspartimide Formation
The following diagram illustrates the base-catalyzed mechanism of aspartimide formation during Fmoc-SPPS and the subsequent side reactions that lead to product impurities.
Mechanism of base-catalyzed aspartimide formation.
Experimental Protocols
The following are generalized experimental protocols for the use of this compound and its alternatives in automated solid-phase peptide synthesis.
Standard Fmoc-SPPS Protocol for this compound
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide MBHA) in dimethylformamide (DMF) for 30 minutes.[11]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes, drain, and then treat again with 20% piperidine in DMF for 10 minutes. Wash the resin thoroughly with DMF.[11]
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate a 3-5 fold molar excess of Fmoc-D-Asp(OtBu)-OH with a coupling reagent such as HCTU or HATU (equivalent to the amino acid) in DMF.[11]
-
Add a 2-fold excess of a tertiary base like diisopropylethylamine (DIPEA) relative to the amino acid.[11]
-
Add the activated amino acid solution to the resin and allow it to react for 30-60 minutes.
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.[11]
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
Cleavage and Deprotection: After synthesis completion, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., TFA/TIS/water 95:2.5:2.5).[12]
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
Modified Protocol for Bulkier Protecting Groups (e.g., Fmoc-D-Asp(OBno)-OH)
The protocol is similar to the standard SPPS protocol, with potential modifications to the coupling step to overcome steric hindrance:
-
Extended Coupling Times: The coupling time for the sterically hindered amino acid may need to be extended to 2-4 hours.
-
Double Coupling: If the coupling is incomplete after the initial reaction time (as determined by a Kaiser test or other monitoring method), a second coupling step may be necessary.[5]
-
Alternative Activation: The use of more potent activating agents or higher temperatures (if compatible with the resin and peptide) can be considered.
Protocol for Backbone Protection (e.g., Fmoc-D-Asp(OtBu)-(Dmb)Gly-OH)
The incorporation of a dipeptide unit with backbone protection follows the standard coupling protocol. The key difference is the use of the pre-formed dipeptide building block instead of a single amino acid derivative.[5]
Experimental Workflow for Comparative Analysis
The following diagram outlines a typical workflow for comparing the performance of different aspartic acid protecting groups.
Workflow for comparing Asp protecting groups.
Conclusion and Recommendations
The choice of the appropriate D-aspartic acid derivative is critical for the successful synthesis of peptides prone to aspartimide formation. While this compound is a standard and cost-effective option, its use in difficult sequences often leads to significant impurity levels.
-
For routine peptide synthesis with a low risk of aspartimide formation, This compound remains a viable choice.
-
For sequences with a moderate propensity for aspartimide formation, Fmoc-D-Asp(OMpe)-OH offers a good compromise between efficacy and cost.[1]
-
For highly problematic sequences, particularly those containing Asp-Gly or Asp-Asn motifs, the use of bulkier protecting groups such as Fmoc-D-Asp(OEpe)-OH , Fmoc-D-Asp(OPhp)-OH , or Fmoc-D-Asp(OBno)-OH is strongly recommended, with the latter providing the highest level of protection.[1][10]
-
The use of backbone protection, for instance with Fmoc-D-Asp(OtBu)-(Dmb)Gly-OH , is an excellent strategy for completely preventing aspartimide formation at Asp-Gly sites.[5]
Researchers should carefully consider the peptide sequence and the potential for aspartimide formation when selecting an aspartic acid building block to ensure the highest possible purity and yield of the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fmoc-Asp(OMpe)-OH [cem.com]
- 9. researchgate.net [researchgate.net]
- 10. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. merckmillipore.com [merckmillipore.com]
A Cost-Benefit Analysis of H-D-Asp(OtBu)-OH in Large-Scale Peptide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the large-scale synthesis of peptides, the selection of building blocks is a critical decision that profoundly impacts process efficiency, product purity, and overall cost. This guide provides a comprehensive cost-benefit analysis of using H-D-Asp(OtBu)-OH, a standard protecting group strategy for aspartic acid, in comparison to its alternatives. The focus is on mitigating a critical side reaction—aspartimide formation—which can severely compromise the yield and purity of the final peptide product.
The tert-butyl (OtBu) ester has traditionally been the go-to protecting group for the side chain of aspartic acid in Fmoc-based solid-phase peptide synthesis (SPPS). Its popularity stems from its general stability and its convenient removal under strong acidic conditions, typically concurrently with cleavage of the peptide from the resin. However, its susceptibility to aspartimide formation, particularly in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs, presents a significant challenge in large-scale production.[1][2] This side reaction leads to a mixture of impurities, including α- and β-peptides, which are often difficult to separate.[1]
This guide will delve into the performance of this compound against alternative strategies, presenting experimental data, detailed protocols, and visual aids to facilitate informed decision-making in your peptide synthesis endeavors.
Comparative Performance of Aspartic Acid Protecting Groups
The primary drawback of using this compound in large-scale synthesis is the base-catalyzed intramolecular cyclization to form an aspartimide intermediate during the repeated piperidine treatments for Fmoc group removal.[1] This side reaction not only reduces the yield of the target peptide but also introduces hard-to-remove impurities. Several alternative strategies have been developed to suppress this unwanted reaction, primarily focusing on the use of bulkier side-chain protecting groups or alternative protection chemistries.
The following table summarizes the performance of various aspartic acid derivatives in minimizing aspartimide formation in a model peptide synthesis.
| Protecting Group Strategy | Key Advantage(s) | Key Disadvantage(s) | Aspartimide Formation (%)* | Relative Cost |
| This compound | Well-established, cost-effective | Prone to aspartimide formation | High | Low |
| H-D-Asp(OMpe)-OH | Reduced aspartimide formation | Higher cost, potential for slower coupling | Moderate | Medium |
| H-D-Asp(OEpe)-OH | Significantly reduced aspartimide formation | Higher cost, increased steric hindrance | Low | High |
| H-D-Asp(OPhp)-OH | Extremely low aspartimide formation | Higher cost, increased steric hindrance | Very Low | High |
| H-D-Asp(OBno)-OH | Nearly eliminates aspartimide formation | Higher cost, significant steric hindrance | Negligible | Very High |
| Fmoc-D-Asp(ODmb)-Gly-OH | Highly effective prevention of aspartimide | Dipeptide building block is expensive | Negligible | Very High |
| Fmoc-D-Asp(CSY)-OH | Complete suppression of aspartimide | Requires specific deprotection conditions | None | High |
Note: Aspartimide formation percentages are relative and can vary significantly based on the peptide sequence and synthesis conditions.
As the data indicates, while the standard this compound can lead to significant levels of aspartimide-related byproducts, the use of more advanced protecting groups like Fmoc-Asp(OBno)-OH can dramatically reduce the formation of these impurities to almost undetectable levels.[1][3]
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Protocol:
Peptides are synthesized on a solid support (e.g., Wang resin) using a standard Fmoc/tBu strategy.
-
Resin Swelling: The resin is swelled in a suitable solvent such as N,N-dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with a 20% solution of piperidine in DMF for 20 minutes. This step is repeated twice.
-
Washing: The resin is washed thoroughly with DMF to remove excess piperidine and byproducts.
-
Amino Acid Coupling: The next Fmoc-protected amino acid (3-5 equivalents) is activated with a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and coupled to the resin-bound peptide for 1-2 hours.
-
Washing: The resin is washed with DMF to remove unreacted reagents.
-
Repeat: The deprotection, washing, and coupling steps are repeated for each amino acid in the sequence.
-
Final Deprotection: The N-terminal Fmoc group is removed as described in step 2.
-
Cleavage and Global Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed by treatment with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), for 2-4 hours.
High-Performance Liquid Chromatography (HPLC) Analysis of Peptide Purity:
The purity of the crude peptide is assessed by reversed-phase HPLC (RP-HPLC).
-
Column: C18, 5 µm particle size, 100 Å pore size, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 220 nm.
Visualizing the Chemistry and Decision-Making Process
To better understand the underlying chemical challenge and the decision-making process for selecting an appropriate aspartic acid derivative, the following diagrams are provided.
Caption: Aspartimide formation pathway during Fmoc-SPPS.
Caption: Workflow for selecting an appropriate aspartic acid derivative.
Cost-Benefit Analysis
The choice of which aspartic acid derivative to use in a large-scale synthesis campaign is a balance between the cost of the raw materials and the potential costs associated with downstream processing and product quality.
Benefits of this compound:
-
Lower Initial Cost: this compound is a widely available and relatively inexpensive building block.
-
Well-Established Protocols: Its use is extensively documented, and protocols are well-established in the field.
-
Good Solubility: It generally exhibits good solubility in common SPPS solvents.[2]
Costs and Risks of this compound:
-
Increased Impurity Profile: The primary cost is the potential for significant aspartimide formation, leading to a higher burden on downstream purification.
-
Reduced Yield: The formation of byproducts directly reduces the yield of the desired peptide.
-
Complex Purification: The separation of aspartimide-related impurities can be challenging and costly, potentially requiring multiple chromatographic steps.
-
Risk of Batch Failure: In particularly sensitive sequences, the level of impurities may be so high as to lead to batch failure, a significant financial loss in large-scale manufacturing.
Benefits of Alternative Protecting Groups:
-
Improved Purity and Yield: The main advantage is the significant reduction or elimination of aspartimide-related impurities, leading to a cleaner crude product and higher overall yield.
-
Simplified Purification: A cleaner crude product simplifies downstream processing, reducing the time and resources required for purification.
-
Increased Process Robustness: For challenging sequences, these alternatives provide a more robust and reliable synthesis process.
Costs of Alternative Protecting Groups:
-
Higher Raw Material Cost: The synthesis of these more complex derivatives is more involved, leading to a higher purchase price.
-
Potential for Slower Coupling Kinetics: The increased steric bulk of some protecting groups may lead to slower coupling reactions, potentially requiring longer reaction times or more potent activation reagents.[2]
Conclusion
The cost-benefit analysis of using this compound in large-scale peptide synthesis reveals a clear trade-off between upfront raw material costs and downstream processing efficiency and product quality. For simple peptides not prone to aspartimide formation, this compound remains a cost-effective choice. However, for sequences known to be susceptible to this side reaction, the higher initial investment in an alternative protecting group strategy is often justified by the significant savings in purification, increased yield, and overall process reliability. As the scale of the synthesis increases, the financial impact of a failed or low-purity batch becomes more pronounced, making the upfront investment in a more robust chemical strategy a prudent decision for risk mitigation.
References
Safety Operating Guide
Proper Disposal of H-D-Asp(OtBu)-OH: A Guide for Laboratory Professionals
Safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of H-D-Asp(OtBu)-OH, ensuring the safety of laboratory personnel and adherence to regulatory standards. The information is compiled from safety data sheets (SDS) to provide clear, actionable steps for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below. This data is essential for understanding the substance's characteristics and potential hazards.
| Property | Value |
| Molecular Formula | C8H15NO4 |
| Molecular Weight | 189.209 g/mol |
| Boiling Point | 318.7 ± 37.0 °C at 760 mmHg |
| Flash Point | 146.5 ± 26.5 °C |
| Density | 1.2 ± 0.1 g/cm³ |
| Storage | Store at 0°C in a tightly closed container.[1] |
Disposal Protocol
The primary directive for the disposal of this compound is to adhere to all federal, state, and local environmental control regulations.[2] This substance should be treated as chemical waste and disposed of through an approved waste disposal plant.
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[1][3] In cases of dust formation, a dust mask or respirator should be used.[3]
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, wipes) in a designated and clearly labeled hazardous waste container.
-
Ensure the container is compatible with the chemical and is kept tightly closed.
-
-
Labeling: The waste container must be clearly labeled with the chemical name "this compound" and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
Storage Pending Disposal: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2]
-
Arranging for Pickup: Contact your institution's EHS or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste. It is the responsibility of the waste generator to determine the proper waste identification and disposal methods in compliance with applicable regulations.[3]
Emergency Procedures in Case of a Spill:
-
Small Spill: For a small spill, carefully use a shovel to place the material into a suitable waste disposal container.[2]
-
Large Spill: In the event of a large spill, evacuate personnel to a safe area.[3] Use personal protective equipment, including a dust respirator and a self-contained breathing apparatus if necessary, to avoid inhalation.[2][3] Prevent the product from entering drains.[3]
-
Ventilation: Ensure adequate ventilation in the area of the spill.[3]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
References
Essential Safety and Logistical Information for Handling H-D-Asp(OtBu)-OH
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This document provides immediate, essential safety protocols and logistical plans for the use of H-D-Asp(OtBu)-OH, an aspartic acid derivative.
Chemical Identifier:
-
Product Name: this compound
-
Synonyms: D-Aspartic acid β-tert-butyl ester
-
CAS Number: 64960-75-4[1]
-
Molecular Formula: C8H15NO4[1]
-
Molecular Weight: 189.2 g/mol [1]
Hazard Identification and First Aid
This compound may be harmful if inhaled, swallowed, or absorbed through the skin, and it may cause irritation to the respiratory tract, skin, and eyes.[2]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.[3]
-
Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[3]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety glasses with side-shields or chemical splash goggles | Must conform to EN166 (EU) or NIOSH (US) standards.[3] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Gloves must be inspected prior to use and disposed of in accordance with good laboratory practices.[3] |
| Skin and Body Protection | Laboratory coat | A flame-resistant lab coat should be worn and fully buttoned. |
| Full-length pants and closed-toe shoes | Pants should be made of a non-synthetic material like cotton. Shoes must cover the entire foot.[4] | |
| Respiratory Protection | Dust mask or air-purifying respirator | Use when handling large quantities or if dust may be generated.[3] A self-contained breathing apparatus should be used to avoid inhalation of the product.[2] |
Operational Plan for Safe Handling
Adherence to a systematic workflow is essential for minimizing risk during the handling of this compound.
Procedural Steps:
-
Preparation: Always work within a certified chemical fume hood to minimize inhalation exposure.[5] Ensure all required PPE is correctly worn before handling the chemical.
-
Handling: Avoid the formation of dust and aerosols.[3] Use appropriate tools, such as a spatula, to transfer the solid material. Keep the container tightly closed when not in use.[2]
-
Storage: Store in a cool, dry, and well-ventilated place.[3] Recommended storage is at 0°C.[5]
-
Cleanup and Decontamination: Decontaminate all surfaces and equipment that have come into contact with the chemical. Wash hands thoroughly with soap and water after handling.[2]
In the event of a spill, use appropriate tools to put the spilled material into a convenient waste disposal container. For large spills, use a shovel for containment.[2]
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination.
Waste Categories and Disposal Procedures:
-
Solid Chemical Waste: Collect in a designated, labeled, and sealed hazardous waste container.
-
Contaminated Labware and PPE: Dispose of contaminated gloves and other disposable items in a designated hazardous waste container in accordance with applicable laws and good laboratory practices.[3]
All waste must be disposed of in accordance with federal, state, and local environmental control regulations.[2]
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
